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  • Product: 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6h-purin-6-one
  • CAS: 7152-33-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6h-purin-6-one

The following technical guide details the chemical structure, synthesis, and properties of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one , a carbocyclic nucleoside analog. Executive Summary 9-(Cyclohex-2-en-1-yl)-3,9...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one , a carbocyclic nucleoside analog.

Executive Summary

9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (also referred to as N9-cyclohexenyl hypoxanthine) is a synthetic carbocyclic nucleoside analog. It represents a structural isostere of the natural nucleoside Inosine , where the ribofuranose sugar moiety is replaced by a cyclohexenyl carbocycle.

This compound is primarily utilized in medicinal chemistry as:

  • A Mechanistic Probe: To study the steric and electronic requirements of purine-utilizing enzymes (e.g., Adenosine Deaminase, Purine Nucleoside Phosphorylase).

  • A Synthetic Intermediate: In the development of acyclic and carbocyclic antiviral agents, leveraging the metabolic stability of the C-N bond (resistant to phosphorolysis) compared to the natural N-glycosidic bond.

  • A Regioselectivity Benchmark: In organic synthesis, specifically for optimizing N9-selective alkylation of purine bases via Palladium-catalyzed allylic substitution (Tsuji-Trost reaction).

Chemical Structure & Properties

Nomenclature and Identity
  • IUPAC Name: 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one

  • Common Synonyms: 9-(2-Cyclohexenyl)hypoxanthine; Carbocyclic Inosine Analog (Cyclohexenyl type).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 216.24 g/mol

Structural Analysis

The molecule consists of two distinct domains:

  • The Pharmacophore (Base): A hypoxanthine core (6-oxopurine).

  • The Glycomimetic (Ring): An unsaturated cyclohexenyl ring attached at the N9 nitrogen.

Key Structural Feature: The Non-Glycosidic Bond Unlike natural inosine, the bond connecting the base to the ring is a C-N bond, not a hemiaminal ether. This renders the molecule hydrolytically stable and resistant to cleavage by nucleoside phosphorylases, a critical property for drug half-life extension.

Tautomerism

The hypoxanthine core exhibits lactam-lactim tautomerism. In aqueous solution and the solid state, the Lactam (6-oxo) tautomer is thermodynamically favored over the Lactim (6-hydroxy) form.

Figure 1: Tautomeric Equilibrium

Tautomerism Lactam Lactam Form (Major) (3,9-dihydro-6H-purin-6-one) C=O at C6 NH at N1 Lactim Lactim Form (Minor) (9H-purin-6-ol) C-OH at C6 N at N1 Lactam->Lactim pKa ~ 8.8 (N1-H)

Caption: The equilibrium heavily favors the Lactam form (left) at physiological pH.

Synthesis & Manufacturing

The synthesis of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one is a classic example of Pd-catalyzed Allylic Alkylation (Tsuji-Trost Reaction) . This method is preferred over direct alkylation (SN2) because it offers better control over the N9 vs. N7 regioselectivity, a persistent challenge in purine chemistry.

Synthetic Route
  • Starting Materials: Hypoxanthine (Nucleophile) + 3-Acetoxycyclohexene or 3-Bromocyclohexene (Electrophile).

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [

    
    ].
    
  • Ligand: Triphenylphosphine (

    
    ) or chiral ligands (e.g., Trost ligand) for enantioselective synthesis.
    
  • Solvent: DMSO or DMF (Polar aprotic solvents favor N-alkylation).

Reaction Mechanism & Regioselectivity

The reaction proceeds via a


-allyl palladium complex. The hypoxanthine anion attacks the 

-allyl species.
  • N9 Attack (Thermodynamic): Favored under Pd-catalysis due to minimal steric hindrance and thermodynamic stability of the resulting product.

  • N7 Attack (Kinetic): Often observed in direct SN2 alkylations but suppressed in the Pd-catalyzed pathway.

Figure 2: Synthesis via Tsuji-Trost Allylation

Synthesis Precursors Hypoxanthine + 3-Acetoxycyclohexene PdComplex Pd(0) Oxidative Addition (π-Allyl Palladium Complex) Precursors->PdComplex Pd2(dba)3, PPh3 NucleophilicAttack Nucleophilic Attack by N9 (Regioselective) PdComplex->NucleophilicAttack Base (NaH or Cs2CO3) Product 9-(Cyclohex-2-en-1-yl)-purin-6-one (Target Molecule) NucleophilicAttack->Product - Pd(0), - AcOH

Caption: The Pd-catalyzed cycle ensures high N9-regioselectivity via a π-allyl intermediate.

Experimental Protocol (General Procedure)
  • Activation: Suspend Hypoxanthine (10 mmol) in dry DMF/DMSO. Add Sodium Hydride (1.1 eq) at 0°C and stir for 30 min to generate the purine anion.

  • Catalyst Prep: In a separate vial, mix

    
     (5 mol%) and 
    
    
    
    (20 mol%) in THF under Argon.
  • Coupling: Add the catalyst solution and 3-acetoxycyclohexene (1.2 eq) to the purine suspension.

  • Reaction: Heat to 60-80°C for 4-12 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Workup: Quench with water, extract with EtOAc. The N9 isomer is typically more polar than the N7 isomer.

  • Purification: Column chromatography on silica gel.

Physicochemical Characterization

To validate the identity of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one, the following analytical signatures must be confirmed.

NMR Spectroscopy Data (Predicted in DMSO-d6)
PositionChemical Shift (

ppm)
MultiplicityAssignment
H-2 8.10 - 8.20Singlet (s)Purine C2-H (Deshielded)
H-8 8.30 - 8.40Singlet (s)Purine C8-H (Diagnostic for N9 sub)
H-1' 5.10 - 5.25Multiplet (m)Methine at N-attachment point
H-2', H-3' 5.70 - 6.00Multiplet (m)Olefinic protons (Cyclohexene)
NH 12.30Broad SingletN1-H (Lactam proton)

Note: The shift of H-8 is critical. If alkylation occurred at N7, the H-8 signal would shift significantly downfield (>8.5 ppm) due to the proximity of the positive charge dipole.

UV-Vis Spectroscopy
  • 
    :  ~249 nm (pH 7).
    
  • Characteristic: The spectrum resembles Inosine. A bathochromic shift is observed at pH > 10 due to deprotonation of N1 (

    
    ).
    
Solubility Profile
  • Water: Low (< 1 mg/mL). The lipophilic cyclohexenyl ring reduces water solubility compared to inosine.

  • DMSO/DMF: High (> 50 mg/mL).

  • Ethanol: Moderate.

Biological Context & Applications

Metabolic Stability

The primary advantage of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one over natural nucleosides is its resistance to Purine Nucleoside Phosphorylase (PNP) .

  • Natural Inosine: Cleaved by PNP to Hypoxanthine + Ribose-1-phosphate.

  • Carbocyclic Analog: The C-N bond is inert to PNP, allowing the molecule to persist in systemic circulation or act as a competitive inhibitor.

Antiviral Potential

While this specific compound acts as a core scaffold, its derivatives (e.g., 4'-hydroxymethyl substituted) are investigated for activity against:

  • HSV (Herpes Simplex Virus): Mimicking guanosine analogs.

  • HIV (Reverse Transcriptase): Acting as chain terminators if phosphorylated to the triphosphate form.

Adenosine Receptor Modulation

N9-substituted hypoxanthines often show weak affinity for Adenosine Receptors (


) compared to their Adenine counterparts. However, they serve as negative controls in SAR studies to confirm the necessity of the 6-amino group for high-affinity receptor binding.

References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
  • Daly, J. W., et al. (1986). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry. (Context for cyclohexenyl purine analogs).
  • Crimmins, M. T. (1998). Synthetic approaches to carbocyclic nucleosides. Tetrahedron, 54(32), 9229-9272. (Review of carbocyclic core synthesis).
  • Gundersen, L. L. (2001). Pd-catalyzed allylation of purines: Regioselectivity and application in the synthesis of carbocyclic nucleosides. Current Organic Chemistry.

(Note: While specific pharmacological data for the exact title compound is often embedded within broader SAR studies of carbocyclic nucleosides, the structural and synthetic data provided above represents the consensus scientific standard for this chemical class.)

Exploratory

In Vitro Biological Activity of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one: A Technical Guide

This guide provides an in-depth exploration of the in vitro biological activities of the novel purine analog, 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the in vitro biological activities of the novel purine analog, 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one. Designed for researchers, scientists, and professionals in drug development, this document outlines a strategic and experimentally robust framework for characterizing the compound's potential as a therapeutic agent. We will delve into the rationale behind experimental designs, provide detailed protocols, and discuss the interpretation of potential outcomes, all grounded in established scientific principles.

Introduction: The Therapeutic Potential of Purine Analogs

Purine analogs are a cornerstone of modern chemotherapy and antiviral therapy.[1][2] These synthetic compounds mimic the structure of natural purines, such as adenine and guanine, allowing them to interfere with essential cellular processes like DNA and RNA synthesis.[2] Their mechanism of action often involves competitive inhibition of key enzymes or incorporation into nucleic acids, leading to chain termination and disruption of replication.[2] This makes them particularly effective against rapidly proliferating cells, a hallmark of both cancer and viral infections.[2][3]

The compound of interest, 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one, is a novel synthetic purine derivative. Its unique cyclohexenyl substitution at the N-9 position presents an intriguing structural modification that warrants a thorough investigation of its biological profile. This guide will provide a comprehensive roadmap for evaluating its potential anticancer and antiviral activities in vitro.

Section 1: Foundational Cytotoxicity Assessment

A critical first step in the evaluation of any novel compound is to determine its cytotoxic profile. This establishes the concentration range at which the compound affects cell viability and provides essential data for designing subsequent, more specific assays. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies.

Rationale for Assay Selection: MTT and XTT Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are widely accepted colorimetric methods for assessing cell viability.[4][5][6][7] Both assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[7]

  • MTT Assay: This assay relies on the reduction of the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases in living cells.[5][7] The insoluble formazan must then be solubilized before spectrophotometric quantification.[4]

  • XTT Assay: An advantage of the XTT assay is that its formazan product is water-soluble, eliminating the need for a solubilization step and thereby simplifying the protocol.

The choice between MTT and XTT often depends on the specific cell line and experimental conditions. It is advisable to initially test both to determine the most robust and reproducible assay for the chosen cell models.

Experimental Workflow: Cytotoxicity Determination

Caption: Workflow for determining the cytotoxicity of the test compound.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT116, Huh7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8][9]

  • Compound Treatment: Prepare serial dilutions of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one in complete culture medium. Replace the existing medium with the compound-containing medium. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4][10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

ParameterDescription
Cell Lines MCF-7 (breast cancer), HCT116 (colon cancer), Huh7 (liver cancer)[8][9]
Compound Concentrations Typically a range from 0.1 µM to 100 µM
Incubation Times 24, 48, and 72 hours
Controls Untreated cells (negative), Doxorubicin (positive)
Endpoint Absorbance at 570 nm

Section 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next logical step is to investigate the underlying mechanism of cell death. Purine analogs often induce apoptosis (programmed cell death) or cause cell cycle arrest.[3][11]

Apoptosis Detection: Annexin V/Propidium Iodide Staining

Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[12][13] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[12][14] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Experimental Workflow: Apoptosis Assay

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[14][15]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.[14] Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

Rationale: Purine analogs can disrupt DNA synthesis, leading to cell cycle arrest, often at the G1/S or S phase transition.[3][11] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment and Fixation: Treat cells with the test compound as described for the apoptosis assay. Harvest the cells and fix them in ice-cold 70% ethanol.[16][17]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[18]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C in the dark.[18][19]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[16]

ParameterDescription
Apoptosis Markers Annexin V-FITC, Propidium Iodide
Cell Cycle Marker Propidium Iodide
Instrumentation Flow Cytometer
Data Output Dot plots (apoptosis), Histograms (cell cycle)

Section 3: Investigating Antiviral Potential

Many purine analogs exhibit potent antiviral activity by interfering with viral replication.[20][21][22] A preliminary assessment of the antiviral potential of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one can be conducted using in vitro viral replication assays.

Rationale for Assay Selection: Plaque Reduction Assay

The plaque reduction assay is a classic and reliable method for quantifying the infectivity of lytic viruses. It can be adapted to screen for the antiviral activity of a compound. The principle is that a single infectious viral particle will infect a cell, replicate, and then lyse the cell, leading to the infection and lysis of neighboring cells. This creates a localized area of cell death, or "plaque," in a confluent monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number or size of the plaques.

Experimental Workflow: Plaque Reduction Assay

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action for Cyclohexenyl Purine Derivatives

This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activity of cyclohexenyl purine derivatives, a significant class of molecules in therapeutic research. With a primary foc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activity of cyclohexenyl purine derivatives, a significant class of molecules in therapeutic research. With a primary focus on their role as inhibitors of Cyclin-Dependent Kinases (CDKs), we will dissect their mode of action from molecular interactions to cellular consequences. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound class.

Introduction: The Significance of Purine Analogs

Purine analogs are synthetic molecules that mimic the structure of natural purines, such as adenine and guanine.[1][2] This structural similarity allows them to interact with a wide range of biological targets, particularly enzymes that bind purine-based substrates like ATP.[1][2] The 2,6,9-trisubstituted purine scaffold has proven to be a particularly fruitful starting point for developing potent and selective enzyme inhibitors.[3] Among these, cyclohexenyl purine derivatives have emerged as powerful modulators of critical cellular processes, most notably through their inhibition of Cyclin-Dependent Kinases (CDKs).[4][5]

One of the most extensively studied examples is (R)-roscovitine, also known as seliciclib or CYC202.[6][7] This molecule serves as a quintessential model for understanding the broader class. This guide will use roscovitine as a primary example to illustrate the core mechanisms of action, from its direct interaction with CDK enzymes to its profound effects on the cell cycle, transcription, and apoptosis.

The Primary Target: Cyclin-Dependent Kinases (CDKs)

To understand the action of cyclohexenyl purine derivatives, one must first appreciate their primary targets: the Cyclin-Dependent Kinases. CDKs are a family of serine/threonine kinases that act as master regulators of the eukaryotic cell cycle.[8][9] Their activity is essential for driving cells through the different phases of division (G1, S, G2, M) and for regulating gene transcription.[10][11]

CDK activity is tightly controlled, primarily through their association with regulatory protein subunits called cyclins.[9] Different cyclin-CDK complexes are active at specific phases of the cell cycle, where they phosphorylate key substrate proteins to orchestrate cellular events.[11] Dysregulation of CDK activity is a hallmark of many human cancers, making them a prime target for therapeutic intervention.[9]

Core Mechanism of Action: Competitive ATP Inhibition

The fundamental mechanism by which cyclohexenyl purine derivatives like roscovitine exert their effects is through direct competition with adenosine triphosphate (ATP) for the binding site on CDK enzymes.[7][12]

Molecular Interaction with the ATP-Binding Pocket

Crystallographic studies of roscovitine in complex with CDK2 have provided a precise, atomic-level understanding of this interaction.[6][13] The purine core of the inhibitor fits snugly into the adenine-binding pocket of the kinase.[13] Key interactions that anchor the molecule include:

  • Hydrogen Bonds: The purine ring forms two critical hydrogen bonds with the backbone atoms of Leu83 in the hinge region of CDK2.[6][7] This mimics the interaction made by the adenine base of ATP.

  • Hydrophobic Interactions: The C6-benzyl group and the N9-isopropyl group engage in hydrophobic interactions with residues lining the ATP pocket.[13]

  • Specificity: The specific orientation of the benzyl group allows the inhibitor to make contacts within the enzyme that are not observed in the ATP-bound structure, which contributes to its specificity for certain CDKs.[13]

The (R)-isomer of roscovitine is reported to be approximately twice as potent as the (S)-isomer, a fact explained by the precise stereochemical fit within the binding pocket revealed by the crystal structure.[13] By occupying this catalytic site, the inhibitor physically prevents ATP from binding, thereby blocking the transfer of a phosphate group to substrate proteins and halting the kinase's enzymatic activity.[7]

ATP_Competition cluster_0 CDK Active Site ATP_Pocket ATP Binding Pocket Substrate_Site Substrate Binding Site ATP_Pocket->Substrate_Site Activates No_Reaction No Phosphorylation (Activity Blocked) ATP_Pocket->No_Reaction:w Phospho_Substrate Phosphorylated Substrate (Cellular Response) Substrate_Site->Phospho_Substrate Phosphorylates ATP ATP ATP->ATP_Pocket Binds Inhibitor Cyclohexenyl Purine (e.g., Roscovitine) Inhibitor->ATP_Pocket Competitively Binds Substrate Substrate Protein Substrate->Substrate_Site

Caption: Competitive inhibition of CDKs by cyclohexenyl purine derivatives at the ATP-binding site.

Cellular Consequences of CDK Inhibition

By blocking the activity of multiple CDKs, cyclohexenyl purine derivatives trigger a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis (programmed cell death).[7] The specific outcomes are dependent on the concentration of the inhibitor, duration of exposure, and the specific cellular context.[7]

Cell Cycle Arrest

Inhibition of key cell cycle regulators like CDK1 and CDK2 disrupts the orderly progression through the cell division cycle.[14] Roscovitine has been shown to cause cells to arrest in the G1 and G2/M phases.[3][14] This is a direct consequence of preventing the phosphorylation of critical substrates, such as the retinoblastoma protein (pRb).[15] Unphosphorylated pRb remains active and sequesters E2F transcription factors, preventing the expression of genes required for entry into the S phase.[11]

Inhibition of Transcription

Beyond the cell cycle, CDKs play a crucial role in regulating transcription. CDK7 is a component of the general transcription factor TFIIH, and CDK9 forms the positive transcription elongation factor b (P-TEFb).[10][16] Both are required for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, a key step in initiating and elongating transcription.[17][18]

Roscovitine and its analogs are potent inhibitors of CDK7 and CDK9.[7][12] By inhibiting these kinases, they suppress global mRNA synthesis.[14][17] This has a particularly profound effect on the levels of proteins with short half-lives, including many that are critical for cell survival, such as the anti-apoptotic protein Mcl-1.[10][12]

Induction of Apoptosis

The combined effects of cell cycle arrest and transcriptional inhibition create an environment that is untenable for cancer cells, ultimately leading to apoptosis.[16][19] The downregulation of short-lived anti-apoptotic proteins like Mcl-1 is a key mechanism driving this process.[10][12] Loss of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade.[16]

Evidence for roscovitine-induced apoptosis includes the observation of:

  • An increase in the sub-G1 cell population, indicative of fragmented DNA.[12]

  • Cleavage of caspase-3 and its substrate, PARP (Poly(ADP-ribose) polymerase).[12][15]

  • Loss of mitochondrial membrane potential.[16]

Signaling_Pathway cluster_CDKs CDK Inhibition cluster_Effects Downstream Cellular Effects Roscovitine Cyclohexenyl Purine (e.g., Roscovitine) CDK2 CDK1 / CDK2 Roscovitine->CDK2 CDK9 CDK7 / CDK9 Roscovitine->CDK9 pRb pRb phosphorylation ↓ CDK2->pRb Inhibits RNAPII RNA Pol II CTD phosphorylation ↓ CDK9->RNAPII Inhibits CellCycleArrest Cell Cycle Arrest (G1, G2/M) pRb->CellCycleArrest Mcl1 Mcl-1 Transcription ↓ RNAPII->Mcl1 Mcl1_protein Mcl-1 Protein Level ↓ Mcl1->Mcl1_protein Apoptosis Apoptosis Mcl1_protein->Apoptosis Promotes

Caption: Downstream signaling effects resulting from CDK inhibition by cyclohexenyl purine derivatives.

Experimental Validation: Protocols and Data

The mechanisms described above are validated through a series of well-established biochemical and cellular assays. The following section provides representative data and protocols for researchers investigating these compounds.

In Vitro Kinase Inhibition

The most direct method to assess the activity of a cyclohexenyl purine derivative is to measure its ability to inhibit the enzymatic activity of purified CDK/cyclin complexes in vitro.

Table 1: Inhibitory Activity of Roscovitine against a Panel of CDKs

Kinase ComplexIC50 (µM)Reference
CDK1/cyclin B0.65[7]
CDK2/cyclin A0.70[7]
CDK2/cyclin E0.70[7]
CDK5/p250.16[7]
CDK7/cyclin H0.46[7]
CDK9/cyclin T10.60[7]
CDK4/cyclin D1>100[7]
CDK6/cyclin D3>100[7]

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data demonstrates selectivity for CDKs 1, 2, 5, 7, and 9 over CDKs 4 and 6.

Protocol 1: Radiometric Kinase Assay

This protocol provides a robust method for determining the IC50 of an inhibitor against a specific CDK.[20]

  • Reaction Setup : In a 96-well plate, prepare a reaction mixture containing the purified, active CDK/cyclin complex (e.g., CDK2/Cyclin E), a specific peptide substrate (e.g., Histone H1), and a kinase assay buffer.

  • Inhibitor Addition : Add serial dilutions of the cyclohexenyl purine derivative (dissolved in DMSO) to the wells. Include a DMSO-only control for 100% activity and a no-enzyme control for background.

  • Initiation : Start the reaction by adding an ATP mixture containing a known concentration of cold ATP and a tracer amount of radioactive [γ-³³P]ATP.

  • Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes) to allow for substrate phosphorylation.

  • Termination : Stop the reaction by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper or membrane.

  • Washing : Wash the membrane extensively with a phosphoric acid solution to remove unincorporated [γ-³³P]ATP.

  • Detection : Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Effects Analysis

To confirm that the in vitro activity translates to a cellular context, assays for cell cycle distribution and apoptosis are essential.

Experimental_Workflow cluster_Analysis Downstream Analysis Start Cancer Cell Line Culture Treatment Treat cells with Cyclohexenyl Purine Derivative (various concentrations & times) Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fixation in 70% Ethanol Harvest->Fixation Lysis Cell Lysis & Protein Quantification Harvest->Lysis Staining Propidium Iodide (PI) Staining for DNA Content Fixation->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry CellCycle Quantify Cell Cycle Phases (Sub-G1, G1, S, G2/M) FlowCytometry->CellCycle SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE WesternBlot Western Blot Probing (e.g., PARP, Mcl-1) SDS_PAGE->WesternBlot Detection Chemiluminescent Detection WesternBlot->Detection

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Exploratory

Technical Whitepaper: Synthesis, Mechanics, and Applications of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (CAS 7152-33-2)

Executive Summary In the landscape of medicinal chemistry and drug development, N9-substituted purine derivatives serve as foundational scaffolds for a wide array of therapeutics, ranging from antiviral agents to selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, N9-substituted purine derivatives serve as foundational scaffolds for a wide array of therapeutics, ranging from antiviral agents to selective receptor ligands. 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (CAS: 7152-33-2) is a critical synthetic intermediate belonging to the hypoxanthine family 1. Characterized by its rigid, lipophilic cyclohex-2-enyl moiety, this compound is primarily utilized as a precursor in the development of non-adrenergic bronchodilators and adenosine receptor modulators 2.

This guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and a field-proven, self-validating protocol for its synthesis.

Physicochemical Profiling & Structural Dynamics

The compound exhibits classic lactam-lactim tautomerism inherent to the hypoxanthine core. Under physiological and standard laboratory conditions, the thermodynamic equilibrium heavily favors the 6-oxo (lactam) tautomer over the 6-hydroxy (lactim) form. The nomenclature "3,9-dihydro-6H-purin-6-one" explicitly denotes this favored state 3.

Furthermore, the attachment of the cyclohex-2-enyl ring at the N9 position introduces a chiral center at the C1' allylic carbon. Standard synthetic routes typically yield a racemic mixture, which can be subjected to chiral resolution if stereospecific receptor binding is required for downstream drug development.

Table 1: Chemical Identifiers and Computed Properties
PropertyValueSource / Rationale
IUPAC Name 9-(cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-oneStructural derivation
CAS Registry Number 7152-33-2MolCore Database 1
Molecular Formula C11H12N4OMolCore Database 1
Molecular Weight 216.24 g/mol MolCore Database 1
Hydrogen Bond Donors 1 (N3-H)Lactam tautomer configuration
Hydrogen Bond Acceptors 2 (C6=O, N7)Pharmacophore mapping

Pharmacological Significance: The Bronchodilator Pathway

The N9-cycloalkenyl purine scaffold is not merely a structural curiosity; it is a validated pharmacophore. Research pioneered by Bristol-Myers demonstrated that 2,9-disubstituted adenine derivatives—specifically those bearing a 9-(2-cyclohexenyl) or 9-cyclohexyl group—act as highly potent, non-adrenergic bronchodilators 4.

CAS 7152-33-2 acts as the foundational building block for these therapeutics. By converting the C6-oxo group to a reactive leaving group (e.g., via POCl3), researchers can introduce various amines or alkoxides to generate active adenine analogs. The cyclohexenyl double bond also provides a versatile handle for catalytic hydrogenation (using Pd/C) to yield saturated cyclohexyl derivatives like BB-1502 , a compound noted for its high intrinsic bronchodilating activity and favorable pharmacological profile [[5]]().

Pathway N1 6-Chloropurine N3 SN2 Alkylation (K2CO3 / DMF) N1->N3 N2 3-Bromocyclohexene (Alkylating Agent) N2->N3 N4 6-Chloro-9-(cyclohex-2-en-1-yl)-9H-purine (Key Intermediate) N3->N4 Regioselective N9 Isolation N5 Nucleophilic Hydrolysis (Aqueous NaOH, Reflux) N4->N5 N7 Amination / Substitution (e.g., Alkoxides, Amines) N4->N7 N6 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one CAS: 7152-33-2 N5->N6 C6-Cl to C6=O Conversion N8 Non-Adrenergic Bronchodilators (e.g., BB-1502 Precursors) N7->N8 Drug Development

Synthetic pathways and pharmacological applications of CAS 7152-33-2.

Synthetic Methodology: A Self-Validating Protocol

To ensure high purity and reproducibility, the synthesis of CAS 7152-33-2 must avoid the direct alkylation of hypoxanthine, which yields an intractable mixture of N7 and N9 isomers. The protocol below utilizes 6-chloropurine to enforce regioselectivity.

Phase 1: Regioselective N-Alkylation via SN2 Pathway
  • Causality & Mechanistic Insight: 3-Bromocyclohexene is an allylic halide, highly prone to both SN1 solvolysis (leading to scrambling/elimination) and SN2 substitution. To strictly enforce the SN2 pathway, the reaction utilizes a polar aprotic solvent (DMF) and a mild base (K2CO3) at controlled temperatures. The electron-withdrawing C6-chlorine of 6-chloropurine reduces the nucleophilicity of the N7 position, significantly enhancing N9 regioselectivity.

Step-by-Step Procedure:

  • Suspend 6-chloropurine (1.0 eq, 10 mmol) and anhydrous K2CO3 (1.5 eq, 15 mmol) in anhydrous DMF (50 mL) under an inert argon atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add 3-bromocyclohexene (1.2 eq, 12 mmol) dropwise over 15 minutes to prevent localized heating and suppress SN1 pathways.

  • Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours.

  • Validation Checkpoint: Perform TLC (Eluent: 1:1 EtOAc/Hexanes). The starting 6-chloropurine (baseline) should be consumed. The desired N9 isomer will appear as a distinct, highly UV-active spot (Rf ~ 0.6), cleanly separated from the minor N7 byproduct (Rf ~ 0.4).

  • Quench the reaction with distilled water (100 mL), extract with EtOAc (3 x 50 mL), wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify via silica gel flash chromatography to isolate pure 6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine.

Phase 2: Basic Hydrolysis (SNAr) to Purin-6-one
  • Causality & Mechanistic Insight: The C6 position of the intermediate is highly activated toward Nucleophilic Aromatic Substitution (SNAr). While acidic hydrolysis is commonly used in organic synthesis, it is explicitly avoided here. The N9-cyclohexenyl bond is an allylic aminal-type linkage; strong acids can protonate the purine ring and trigger an SN1-type cleavage of the cyclohexenyl carbocation (analogous to DNA depurination). Basic hydrolysis safely displaces the chloride without jeopardizing the N9-substituent.

Step-by-Step Procedure:

  • Suspend the purified 6-chloro intermediate (5 mmol) in 10% aqueous NaOH (30 mL).

  • Heat the mixture to gentle reflux (approx. 100 °C) for 4 hours.

  • Validation Checkpoint: Monitor reaction progress via LC-MS. The distinct isotopic pattern of the chlorine atom (M and M+2 in a 3:1 ratio) must be entirely replaced by a single mass peak corresponding to [M+H]+ = 217.24.

  • Cool the reaction mixture to 0 °C.

  • Carefully acidify the solution using 2N HCl until the pH reaches 5.5–6.0. Causality: The target purin-6-one is amphoteric. Adjusting the pH to its isoelectric point minimizes solubility and induces rapid precipitation.

  • Filter the resulting white precipitate, wash thoroughly with ice-cold water to remove inorganic salts, and dry under high vacuum to yield 9-(cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one.

Analytical Validation Parameters

To guarantee the structural integrity of the synthesized batch, the following diagnostic signals must be verified. This self-validating matrix ensures that neither allylic scrambling nor N7-alkylation has occurred.

Table 2: Diagnostic Analytical Signals
Analytical MethodDiagnostic FeatureCausality / Interpretation
1H NMR (DMSO-d6) δ ~ 12.2 ppm (br s, 1H)Confirms the presence of the N3-H proton, validating the lactam (6-oxo) tautomeric state.
1H NMR (DMSO-d6) δ ~ 8.0 - 8.2 ppm (2s, 2H)Represents the purine C2-H and C8-H protons. A shift in these peaks would indicate incorrect N7 regioselectivity.
1H NMR (DMSO-d6) δ ~ 5.7 - 6.0 ppm (m, 2H)Confirms the preservation of the cyclohexenyl double bond (no unintended hydration/reduction).
1H NMR (DMSO-d6) δ ~ 5.1 ppm (m, 1H)The N9-CH allylic proton. Its presence and integration confirm the successful attachment of the cycloalkenyl ring.
LC-MS (ESI+) m/z 217.24 [M+H]+Confirms the exact mass corresponding to the C11H12N4O molecular formula 1.

References

1.[1] 7152-33-2 | 9-(环己-2-烯-1-基)-3H-嘌呤-6(9H)-酮 | 摩库 - MolCore, MolCore. URL: 2.[3] 7152-33-2 | 9-(环己-2-烯-1-基)-3H-嘌呤-6(9H)-酮 | 摩库 - MolCore, MolCore. URL: 3.[2] 9-cyclohex-2-enyl-2-isobutoxy-9H-purin-6-ylamine | 73535-55-4, 摩熵化学MolAid. URL: 4.[4] 9-cyclohex-2-enyl-2-ethoxy-9H-purin-6-ylamine | 73535-51-0, 摩熵化学MolAid. URL: 5.[5] US4172829A - 2,9-Disubstituted adenine derivatives and their use as non-adrenergic bronchodilators, Google Patents. URL:

Sources

Foundational

Engineering Conformationally Flexible Antivirals: A Technical Guide to N-Cyclohexenyl Purine Analogs

As drug development paradigms shift toward hydrolytically stable and conformationally adaptable scaffolds, N-cyclohexenyl purine analogs have emerged as a highly significant class of antiviral agents. Moving away from tr...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development paradigms shift toward hydrolytically stable and conformationally adaptable scaffolds, N-cyclohexenyl purine analogs have emerged as a highly significant class of antiviral agents. Moving away from traditional furanose-based nucleosides, which are highly susceptible to enzymatic cleavage, the integration of a six-membered cyclohexene ring provides a robust bioisosteric alternative.

This technical whitepaper synthesizes the mechanistic rationale, biological efficacy, and field-proven synthetic methodologies surrounding N-cyclohexenyl purine analogs, specifically focusing on the standout candidate: D-cyclohexenyl guanine (D-Cycl-G).

Mechanistic Rationale: The Bioisosteric Advantage

The design of carbocyclic nucleosides originally focused on cyclopentane derivatives (e.g., Carbovir). However, researchers discovered that expanding to a six-membered unsaturated ring—the cyclohexene ring—yielded distinct biochemical advantages1.

Hydrolytic Stability

In natural nucleosides, the glycosidic bond connecting the nucleobase to the furanose sugar is a prime target for cellular phosphorylases. By replacing the oxygen atom in the furanose ring with a carbon framework, the highly labile glycosidic bond is transformed into a stable hemiaminal ether linkage. This structural modification effectively prevents premature enzymatic degradation, drastically increasing the in vivo half-life of the compound 2.

Conformational Flexibility

Unlike rigid cyclohexane rings, the introduction of a double bond in the cyclohexene system lowers the energy barrier for ring interconversion. NMR spectroscopy and computational modeling reveal that cyclohexenyl nucleosides exist in a rapid equilibrium between two primary half-chair conformations:


 and 

3. These states perfectly mimic the C3'-endo (RNA-like) and C2'-endo (DNA-like) puckering of natural ribose and deoxyribose sugars, respectively. This flexibility is the critical causal factor allowing the analog to adapt to the active sites of viral kinases and polymerases.

Biological Activity & Kinase Recognition

The therapeutic value of N-cyclohexenyl purines is most pronounced in their selective antiviral activity. D-Cycl-G, in particular, exhibits potent efficacy against a broad spectrum of herpesviruses, including Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2), Varicella-Zoster Virus (VZV), and Human Cytomegalovirus (HCMV)4.

The Activation Cascade

The selectivity of D-Cycl-G relies on its initial phosphorylation. The compound acts as a prodrug and is a poor substrate for host cellular kinases. Instead, it is specifically recognized and monophosphorylated by viral thymidine kinase (TK) in infected cells. Subsequent phosphorylations by cellular GMP kinases convert it to the active triphosphate form (Cycl-G-TP), which competitively inhibits the viral DNA polymerase, leading to chain termination5.

G A D-Cyclohexenyl Guanine (Prodrug) B Viral Thymidine Kinase (HSV-1 / HSV-2) A->B Phosphorylation C Cycl-G Monophosphate (Cycl-G-MP) B->C D Cellular GMP Kinases C->D Successive Phosphorylations E Cycl-G Triphosphate (Cycl-G-TP) D->E F Viral DNA Polymerase E->F Competitive Inhibition G DNA Chain Termination & Viral Inhibition F->G

Figure 1: Intracellular activation of D-Cycl-G by viral thymidine kinase and DNA chain termination.

Quantitative Efficacy Comparison

To contextualize the potency of D-Cycl-G, the following table summarizes its in vitro antiviral activity compared to gold-standard therapeutics.

Target Virus StrainD-Cycl-G IC₅₀ (µM)Reference DrugRef Drug IC₅₀ (µM)
HSV-1 (KOS) 0.5 - 1.4Acyclovir0.8
HSV-2 (G) 0.8 - 1.5Ganciclovir1.2
VZV (OKA) 2.5 - 4.0Acyclovir3.5
HCMV (AD-169) 4.0 - 6.5Ganciclovir5.0

Data synthesized from comparative virology assays demonstrating D-Cycl-G's equivalence to established purine analogs4.

Synthetic Methodologies: The Mitsunobu-Driven Approach

The synthesis of enantiopure cyclohexenyl nucleosides requires absolute stereocontrol. The most robust, field-proven methodology utilizes a Diels-Alder cycloaddition to build the six-membered framework, followed by a Mitsunobu reaction to couple the purine base 6.

The choice of the Mitsunobu reaction is dictated by causality: we require a complete Sₙ2 stereoinversion at the allylic carbon to ensure the final nucleobase sits in the biologically active cis configuration relative to the hydroxymethyl group.

G N1 Danishefsky's Diene + Dienophile N2 Diels-Alder Cycloaddition N1->N2 N3 Six-Membered Ring Adduct N2->N3 Stereocontrol N4 LiAlH4 Reductive Rearrangement N3->N4 N5 Cyclohexenyl Allylic Alcohol N4->N5 Diol Formation N6 Mitsunobu Coupling (DIAD, PPh3, Purine) N5->N6 N7 Protected Cyclohexenyl Purine N6->N7 Stereoinversion (SN2) N8 Deprotection (NH3 / MeOH) N7->N8 N9 Enantiopure D-Cycl-G N8->N9 Final Yield

Figure 2: Stereoselective synthetic workflow of D-Cycl-G utilizing Diels-Alder and Mitsunobu steps.

Self-Validating Protocol: Mitsunobu Coupling of D-Cycl-G

To ensure reproducibility and scientific integrity, the following workflow incorporates built-in validation checkpoints.

Phase 1: Reagent Preparation & System Purging

  • Step 1: Co-evaporate the protected cyclohexenyl allylic alcohol (1.0 eq) and 2-amino-6-chloropurine (1.5 eq) with anhydrous toluene (3 × 10 mL) to remove trace moisture.

  • Step 2: Dissolve the dried reagents in anhydrous THF under an argon atmosphere. Add Triphenylphosphine (PPh₃, 1.5 eq).

  • Causality: Moisture rapidly hydrolyzes the Mitsunobu betaine intermediate.

  • Validation Check: Perform Karl Fischer titration on the THF solvent to ensure water content is < 10 ppm before proceeding.

Phase 2: Betaine Formation & Nucleophilic Displacement

  • Step 3: Cool the reaction vessel to 0°C using an ice bath.

  • Step 4: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

  • Causality: DIAD is preferred over DEAD due to its liquid state and superior handling safety. The 0°C temperature prevents the premature degradation of the PPh₃-DIAD adduct, allowing it to deprotonate the purine and activate the allylic alcohol for strict Sₙ2 displacement7.

  • Step 5: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check: Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when the allylic alcohol spot (approx. R_f = 0.4) disappears, replaced by the coupled product (approx. R_f = 0.6).

Phase 3: Workup and Stereochemical Verification

  • Step 6: Quench the reaction with methanol, concentrate under reduced pressure, and purify via silica gel column chromatography.

  • Causality: Ensuring the Sₙ2 inversion occurred is critical before removing protecting groups.

  • Validation Check: Analyze the purified intermediate using 2D-NOESY NMR. A strong Nuclear Overhauser Effect (NOE) cross-peak between the anomeric proton (H-1') and the H-4' proton confirms the required cis relationship. Only validated batches should proceed to final deprotection (ammonolysis).

Conclusion & Future Perspectives

N-cyclohexenyl purine analogs represent a triumph of rational drug design, successfully marrying hydrolytic stability with the conformational flexibility required for enzymatic activation. Beyond small-molecule antivirals, this scaffold is currently being investigated for its utility in Cyclohexenyl Nucleic Acids (CeNA)—synthetic oligonucleotides that form highly stable duplexes with RNA and activate RNase H, opening new frontiers in antisense oligonucleotide (ASO) therapeutics8.

References

  • Barral, K., et al. (2005). Synthesis and Antiviral Evaluation of Cis-Substituted Cyclohexenyl and Cyclohexanyl Nucleosides. Journal of Medicinal Chemistry.[Link]

  • Gu, P., et al. (2003). Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides. Antiviral Chemistry and Chemotherapy.[Link]

  • Gu, P., et al. (2006). Synthesis and Biological Evaluation of a Series of New Cyclohexenyl Nucleosides. Nucleosides, Nucleotides and Nucleic Acids.[Link]

  • Kempeneers, V., et al. (2005). Investigation of the DNA-dependent cyclohexenyl nucleic acid polymerization and the cyclohexenyl nucleic acid-dependent DNA polymerization. Nucleic Acids Research.[Link]

  • Nauwelaerts, K., et al. (2005). Cyclohexenyl nucleic acids: conformationally flexible oligonucleotides. Nucleic Acids Research.[Link]

  • Wang, J., et al. (2000). The Cyclohexene Ring System as a Furanose Mimic: Synthesis and Antiviral Activity of Both Enantiomers of Cyclohexenylguanine. Journal of Medicinal Chemistry.[Link]

  • Wang, J., et al. (2001). A Straightforward Stereoselective Synthesis of d- and l-5-Hydroxy-4-hydroxymethyl-2-cyclohexenylguanine. Journal of Organic Chemistry.[Link]

Sources

Exploratory

Technical Guide: Toxicity Profile and Safety Data for 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one

The following technical guide provides an in-depth analysis of the toxicity profile, safety data, and experimental handling of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (also referred to as N-9-Cyclohexenylhypoxa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the toxicity profile, safety data, and experimental handling of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (also referred to as N-9-Cyclohexenylhypoxanthine ). This guide is structured for researchers and drug development professionals, focusing on its role as a carbocyclic nucleoside scaffold and the associated toxicological implications.

Executive Summary & Compound Identity

9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one is a synthetic purine derivative belonging to the class of Carbocyclic Nucleoside Analogs (CNAs) . Structurally, it consists of a hypoxanthine base attached to a cyclohexenyl ring at the N-9 position. This compound serves as a critical scaffold and metabolic intermediate in the development of antiviral and antitumor agents (e.g., Abacavir, Carbovir analogs), where the ribose sugar is replaced by a carbocyclic ring to increase hydrolytic stability against phosphorylases.[1]

Chemical Identification
PropertyDetail
IUPAC Name 9-(Cyclohex-2-en-1-yl)-1,9-dihydro-6H-purin-6-one
Common Synonyms N-9-Cyclohexenylhypoxanthine; 9-(2-Cyclohexenyl)hypoxanthine
Molecular Formula C₁₁H₁₂N₄O
Molecular Weight 216.24 g/mol
Core Scaffold Purine (Hypoxanthine) + Carbocycle (Cyclohexene)
Key Structural Alert Allylic amine system (N-C-C=C); potential for metabolic activation

Toxicological Profile: Mechanism & Systems Biology

The safety profile of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one is governed by its structural mimicry of natural nucleosides (Inosine) and its potential interactions with purine salvage pathways and mitochondrial polymerases.

Mitochondrial Toxicity (Class Effect)

A primary safety concern for carbocyclic nucleosides is Mitochondrial Toxicity , mediated by the inhibition of DNA Polymerase gamma (Pol γ) .

  • Mechanism: Although the lack of a 5'-hydroxyl group in this specific unfunctionalized scaffold prevents direct phosphorylation to a triphosphate nucleotide analog (the active inhibitor form), metabolic functionalization (e.g., via CYP450-mediated allylic oxidation) can generate hydroxylated metabolites.

  • Risk Assessment: Low for the parent molecule, but High for its hydroxylated metabolites. If metabolized to a triphosphate mimic, it may compete with dGTP/dATP for incorporation into mitochondrial DNA, leading to chain termination, lactic acidosis, and hepatic steatosis.

Metabolic Activation & Cytotoxicity

The cyclohexenyl ring introduces specific metabolic liabilities distinct from ribose:

  • Allylic Oxidation: The C-4 or C-1 positions of the cyclohexenyl ring are susceptible to oxidation by hepatic Cytochrome P450 enzymes.

  • Epoxidation: The double bond (C2=C3) can undergo epoxidation, forming a reactive epoxide intermediate capable of alkylating DNA or proteins (Genotoxicity alert).

  • Purine Nucleoside Phosphorylase (PNP): As a hypoxanthine derivative, this compound interacts with PNP. Unlike natural nucleosides, the carbocyclic bond is resistant to cleavage, potentially acting as a competitive inhibitor of PNP, which can alter local purine homeostasis and induce T-cell toxicity (similar to Forodesine).

Genotoxicity Profile
  • Structural Alert: The presence of the N-allylic functionality suggests potential for metabolic activation to electrophilic species.

  • In Silico Prediction: Positive for potential mutagenicity in Ames tests (strain TA100 with S9 activation) due to epoxide formation.

  • Intercalation: The planar purine system combined with the lipophilic cyclohexenyl ring may facilitate weak DNA intercalation, though this is generally less significant than for tricyclic acridines.

Biological Pathway Visualization

The following diagram illustrates the hypothetical metabolic fate and toxicity pathways of the compound, highlighting the divergence between detoxification and bioactivation.

ToxicityPathways cluster_toxicity Toxicity Endpoints Compound 9-(Cyclohex-2-en-1-yl) -purin-6-one CYP450 CYP450 (Allylic Oxidation) Compound->CYP450 Phase I Metab Excretion Glucuronidation & Excretion Compound->Excretion Direct Clearance Epoxide Reactive Epoxide (Intermediate) CYP450->Epoxide Epoxidation Hydroxylated Hydroxylated Metabolite CYP450->Hydroxylated Hydroxylation DNA_Adduct DNA Alkylation (Genotoxicity) Epoxide->DNA_Adduct Covalent Binding Epoxide->Excretion GST Conjugation Kinase Cellular Kinases Hydroxylated->Kinase Phosphorylation? Triphosphate Nucleotide Triphosphate Analog Kinase->Triphosphate Activation PolGamma Mitochondrial Pol Gamma Inhibition Triphosphate->PolGamma Inhibition

Caption: Metabolic activation pathways leading to potential genotoxicity (via epoxidation) and mitochondrial toxicity (via phosphorylation of metabolites).

Safety Data & Handling Protocols

GHS Classification (Self-Classified based on SAR)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H341: Suspected of causing genetic defects (due to potential epoxide formation).

    • H373: May cause damage to organs (Liver, Bone Marrow) through prolonged or repeated exposure.

  • Precautionary Statements: P201 (Obtain special instructions before use), P280 (Wear protective gloves/clothing).

Physicochemical Properties for Safety
ParameterValue (Predicted)Relevance
LogP ~1.5 - 2.0Moderate lipophilicity; likely to penetrate cell membranes and blood-brain barrier.
Solubility Low in water; Soluble in DMSO, MeOHUse DMSO for stock solutions; avoid aqueous precipitation in assays.
Stability Stable at pH 4-9Resistant to acidic hydrolysis (unlike N-glycosidic bonds).

Experimental Protocols for Safety Assessment

To validate the toxicity profile of this specific compound, the following standardized protocols are recommended.

Protocol A: Mitochondrial Toxicity Assessment (Glu/Gal Assay)

This assay differentiates between direct cytotoxicity and mitochondrial specific toxicity by forcing cells to rely on oxidative phosphorylation.

  • Cell Line: HepG2 (human liver carcinoma).

  • Media Preparation:

    • Glucose Media: DMEM + 25 mM Glucose (Glycolysis allowed).

    • Galactose Media: DMEM + 10 mM Galactose (Forces Oxidative Phosphorylation).

  • Dosing: Treat cells with compound (0.1, 1, 10, 50, 100 µM) for 72 hours . Include Rotenone (0.1 µM) as a positive control.

  • Readout: Measure cell viability using CellTiter-Glo (ATP assay) .

  • Interpretation: A shift in IC₅₀ (lower IC₅₀ in Galactose vs. Glucose) indicates mitochondrial toxicity.

    • Mitochondrial Tox Index (MTI) = IC₅₀(Glucose) / IC₅₀(Galactose).

    • MTI > 3 indicates significant mitochondrial liability.

Protocol B: In Vitro Micronucleus Assay (Genotoxicity)

Detects chromosomal damage caused by the potential epoxide metabolite.

  • System: CHO-K1 cells or Human Lymphocytes.

  • Activation: Perform assay with and without S9 metabolic activation (liver homogenate) to assess metabolite-driven toxicity.

  • Treatment: Incubate for 4 hours (short term) and 24 hours (long term).

  • Staining: Fix cells and stain with Acridine Orange or DAPI.

  • Scoring: Analyze 2,000 binucleated cells per concentration for the presence of micronuclei (MN).

  • Threshold: A >2-fold increase in MN frequency over solvent control is considered positive.

References

  • Herdewijn, P., et al. (2006). Synthesis and Biological Evaluation of a Series of New Cyclohexenyl Nucleosides. Nucleosides, Nucleotides & Nucleic Acids.[1][2][3][4][5][6][7][8] Link

  • Wang, J., et al. (2000).[9] Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides. Antiviral Chemistry & Chemotherapy. Link

  • De Clercq, E. (2010). Carbocyclic Nucleosides: From Candidate Drugs to Approved Therapies. Biochemical Pharmacology. Link

  • FDA Center for Drug Evaluation and Research. (2006). Guidance for Industry: Mitochondrial Toxicity Testing of Nucleoside Reverse Transcriptase Inhibitors. Link

  • PubChem Compound Summary. (2025). 9-Cyclohexyl-9H-purin-6-amine (Structural Analog Data). Link

Sources

Foundational

Metabolic Stability Profile: 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one

This technical guide provides an in-depth assessment of the metabolic stability of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (hereafter referred to as N-Cyclohexenyl Hypoxanthine or N-CHX-Hyp ).[1][2] This guide...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth assessment of the metabolic stability of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (hereafter referred to as N-Cyclohexenyl Hypoxanthine or N-CHX-Hyp ).[1][2]

This guide is structured for drug metabolism and pharmacokinetics (DMPK) scientists. It synthesizes structural alerts, predictive metabolic pathways, and rigorous experimental protocols to establish the compound's intrinsic clearance (


) and half-life (

).[2]

[1][2]

Executive Summary & Structural Logic

N-Cyclohexenyl Hypoxanthine is a carbocyclic nucleoside analog.[1][2] Structurally, it consists of a hypoxanthine base (6-oxopurine) attached at the


 position to a cyclohexenyl ring.[1][2]
  • Therapeutic Context : This molecule is frequently observed as the primary metabolite of

    
    -cyclohexenyl adenine  analogs (adenosine receptor agonists) following deamination by Adenosine Deaminase (ADA) .[2] Consequently, its metabolic stability dictates the terminal elimination phase of the parent drug.[1][2]
    
  • Physicochemical Profile :

    • Lipophilicity (LogP) : Estimated ~1.5–1.[2]8. The carbocyclic ring increases lipophilicity compared to ribose-containing nucleosides (Inosine), making it a higher affinity substrate for CYP450 enzymes.[1][2]

    • Solubility : Moderate to low in aqueous media; requires DMSO/organic co-solvent for in vitro assays.[1][2]

Structural Alerts for Metabolism[1][2]
  • Cyclohexenyl Double Bond : A "soft spot" for Phase I oxidation (Epoxidation or Allylic Hydroxylation).[2]

  • Purine Ring (

    
     and 
    
    
    
    )
    : Potential substrates for Xanthine Oxidase (XO) or Aldehyde Oxidase (AO), though
    
    
    -substitution sterically hinders XO access compared to the free base.[2]
  • Allylic Carbons : Susceptible to CYP-mediated hydroxylation.[1][2]

Predicted Metabolic Pathways

Before initiating wet-lab experiments, we map the theoretical metabolic tree to guide metabolite identification (MetID).[1][2]

Phase I (Functionalization)[2]
  • Pathway A (Major): CYP450-mediated Oxidation. The cyclohexenyl ring is the primary site.[1][2] CYP3A4 and CYP2E1 are likely to catalyze epoxidation of the C=C bond or hydroxylation at the allylic positions (

    
     or 
    
    
    
    of the cyclohexenyl ring).[1][2]
  • Pathway B (Minor): Purine Oxidation. Xanthine Oxidase (XO) may attempt to oxidize the

    
     or 
    
    
    
    position, forming 8-oxo-N-CHX-Hyp.[1][2] However, carbocyclic analogs are often poor substrates for XO.[2]
Phase II (Conjugation)[2]
  • Pathway C: Glucuronidation. Any hydroxylated metabolites formed in Phase I will serve as substrates for UGTs (UDP-glucuronosyltransferases), leading to rapid renal clearance.[1][2]

Visualization: Metabolic Pathway Map

The following diagram illustrates the hierarchical metabolic cascade.

MetabolicPathway Parent 9-(Cyclohex-2-en-1-yl) hypoxanthine Epoxide Epoxide Metabolite (Phase I) Parent->Epoxide CYP2E1/3A4 (Epoxidation) AllylOH Allylic Hydroxyl Metabolite (Phase I) Parent->AllylOH CYP3A4 (Hydroxylation) OxoPurine 8-Oxo Derivative (Xanthine Oxidase) Parent->OxoPurine Xanthine Oxidase (Slow) Glucuronide O-Glucuronide (Phase II) Epoxide->Glucuronide Epoxide Hydrolase + UGT AllylOH->Glucuronide UGT Excretion Renal/Biliary Elimination OxoPurine->Excretion Glucuronide->Excretion

Figure 1: Predicted metabolic fate of N-Cyclohexenyl Hypoxanthine.[1][2] Red nodes indicate Phase I oxidative metabolites; Green indicates Phase II conjugates.[1][2]

Experimental Protocols

To validate the predicted stability, two parallel assays are required: Liver Microsomes (Phase I only) and Cryopreserved Hepatocytes (Phase I & II).[2]

Protocol A: Microsomal Stability Assay (Phase I)

This assay determines the intrinsic clearance (


) driven by CYP450.[2]

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM

    
    ).[1][2]
    
  • Test Compound: N-CHX-Hyp (10 mM stock in DMSO).[1][2]

  • Positive Control: Testosterone (High turnover) or Midazolam.[2]

Workflow:

  • Pre-incubation : Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike N-CHX-Hyp to final concentration of 1 µM .[1][2] Pre-incubate at 37°C for 5 mins.

    • Note: Keep DMSO < 0.1% to avoid CYP inhibition.[1][2]

  • Initiation : Add NADPH regenerating system to start the reaction.[1][2]

  • Sampling : At timepoints

    
     min, remove 50 µL aliquots.
    
  • Quenching : Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Carbamazepine).

  • Processing : Centrifuge at 4000 rpm for 20 min (4°C). Collect supernatant for LC-MS/MS.

Protocol B: Hepatocyte Stability Assay (Phase I & II)

This assay accounts for cytosolic enzymes (AO, XO) and Phase II conjugation.[2]

Workflow:

  • Thawing : Thaw cryopreserved human hepatocytes in Thawing Medium. Centrifuge and resuspend in Incubation Medium (William’s E).[2]

  • Viability Check : Ensure viability >75% via Trypan Blue exclusion.

  • Incubation : Seed hepatocytes (

    
     cells/mL). Add N-CHX-Hyp (1 µM).[1][2]
    
  • Sampling :

    
     min.[1][2]
    
  • Quench & Analysis : Same as Protocol A.

Analytical Methodology (LC-MS/MS)

Accurate quantification requires a tuned MRM (Multiple Reaction Monitoring) method.[2]

Instrument : Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.[2] Column : C18 Reverse Phase (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm).[1][2] Polar retention is critical for hypoxanthine analogs.[1][2]

Mobile Phase :

  • A: 0.1% Formic Acid in Water.[1][2][3]

  • B: 0.1% Formic Acid in Acetonitrile.[1][2][3][4]

Gradient :

Time (min) %B Description
0.0 5 Load
0.5 5 Hold
3.0 95 Elute Lipophilic Metabolites
3.5 95 Wash

| 3.6 | 5 | Re-equilibrate |[1][2]

MS Transitions (Predicted) :

  • Parent (N-CHX-Hyp) :

    
     (Loss of cyclohexenyl ring, Hypoxanthine fragment).[2]
    
  • Hydroxylated Metabolite :

    
     or 
    
    
    
    .[2]
  • Epoxide Metabolite :

    
    .[2]
    

Data Interpretation & Calculation

Intrinsic Clearance Calculation

Plot


 vs. Time.[2] The slope 

is the elimination rate constant.[1][2]

[2]

[2]
Interpretation Guide

(µL/min/mg)
ClassificationBiological Implication
< 10 Low Clearance High metabolic stability.[1][2] The carbocyclic ring is resistant to oxidation.[1][2] Good candidate for QD dosing.
10 – 45 Moderate Clearance Likely undergoes slow allylic hydroxylation.[2] Acceptable for drug development.[1][2]
> 45 High Clearance Rapid metabolism.[2] The double bond is likely a "metabolic handle."[1][2] Requires structural modification (e.g., saturation of the double bond or fluorination).[1][2]
Troubleshooting: "Metabolic Switching"

If the compound is stable in microsomes but unstable in hepatocytes, suspect Xanthine Oxidase or Aldehyde Oxidase .[1][2] Confirm this by adding the XO inhibitor Allopurinol (10 µM) or the AO inhibitor Hydralazine (10 µM) to the hepatocyte incubation.[2] If stability recovers, the purine ring is the soft spot.[1][2]

References

  • PubChem Compound Summary . (n.d.). 9-Cyclohexyl-9H-purin-6-amine (Adenine Analog).[1][2] National Center for Biotechnology Information.[1][2] Retrieved from [Link][2]

  • Yeast Metabolome Database . (n.d.).[2] Hypoxanthine (YMDB00555).[2] Retrieved from [Link][2]

  • Dalvie, D. et al. (2002).[2] Assessment of Metabolic Stability in Drug Discovery. Pharmaceutical Research. (General methodology reference for microsomal assays).

  • NIST Chemistry WebBook . (n.d.).[2] Cyclohexanol, 2-(6-amino-9H-purin-9-yl)-, cis-. Retrieved from [Link][2]

Sources

Protocols & Analytical Methods

Method

Optimal Solvent Systems and Solubilization Protocols for 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one

The Molecular Dichotomy: Solvation Thermodynamics Handling 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one requires a deep understanding of its structural dualism. As a Senior Application Scientist, I approach the solu...

Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Dichotomy: Solvation Thermodynamics

Handling 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one requires a deep understanding of its structural dualism. As a Senior Application Scientist, I approach the solubilization of this molecule not as a trial-and-error exercise, but as a thermodynamic problem of overcoming crystal lattice energy and managing solvent cavity formation.

The molecule consists of two distinct domains that actively antagonize standard solvation methods:

  • The 3,9-dihydro-6H-purin-6-one Core: This hypoxanthine-like moiety is highly polar. In its solid state, it forms a rigid, tightly packed crystal lattice stabilized by extensive intermolecular hydrogen bonding (acting as a donor at N1/N3 and an acceptor at the C6 carbonyl) and strong

    
     stacking .
    
  • The 9-(Cyclohex-2-en-1-yl) Group: This bulky, lipophilic ring drastically increases the molecule's partition coefficient (LogP). While it slightly disrupts the planar packing of the purine core, it introduces a massive entropic penalty for cavity formation in aqueous media .

The Causality of Solvent Failure: Purely non-polar solvents (e.g., hexane, ether) fail because their low dielectric constants cannot break the polar purine's hydrogen-bond network. Conversely, purely polar protic solvents (e.g., water) fail because they cannot accommodate the hydrophobic cyclohexenyl ring without a thermodynamically unfavorable reorganization of water molecules (the hydrophobic effect).

The Optimal Strategy: The primary solvent must be a strong polar aprotic solvent—such as Dimethyl Sulfoxide (DMSO) —which acts as a potent hydrogen bond acceptor to dismantle the purine lattice while providing sufficient dispersive interactions for the cyclohexenyl ring. For downstream biological assays, the compound must be shielded from water using host-guest complexation excipients like Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.

Quantitative Solubility Profiling

The table below summarizes the empirical and predicted solubility limits of the compound across various solvent systems, detailing the mechanistic rationale for each environment.

Solvent SystemSolvation MechanismEst. Solubility LimitExperimental Suitability
Water (pH 7.4) Poor H-bond disruption, high hydrophobic penalty< 0.1 mg/mLNot Recommended
100% DMSO Strong H-bond acceptor, complete lattice disruption> 10.0 mg/mLOptimal: Master Stock Preparation
100% DMF Polar aprotic solvation> 5.0 mg/mLAlternative for synthetic chemistry
PBS + 5% DMSO Co-solvent mediated (Metastable)~0.5 mg/mLShort-term, low-concentration assays
PBS + 20% HP-β-CD Host-guest inclusion complexation> 2.0 mg/mLOptimal: High-concentration in vitro assays

Validated Solubilization Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to downstream applications without passing the integrated validation checks.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Objective: Achieve complete thermodynamic solvation by breaking the purine crystal lattice.

  • Equilibration: Allow the lyophilized 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one powder to reach room temperature in a desiccator to prevent ambient moisture condensation, which can prematurely crash the compound out of the organic phase.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity). Causality: Trace water in standard DMSO significantly reduces the solubility limit of lipophilic purines.

  • Mechanical Disruption: Vortex the suspension vigorously for 60 seconds.

  • Thermal Activation: Place the tube in a 37°C water bath for 10 minutes, followed by 5 minutes of bath sonication. Causality: Thermal energy and cavitation overcome the activation energy required to dissociate the

    
     stacked purine dimers.
    
  • Self-Validation Check (Critical): Centrifuge the prepared stock at 10,000 × g for 5 minutes at room temperature. Carefully inspect the bottom of the tube against a dark background. The absence of a visible white pellet validates that the system has achieved complete thermodynamic solvation rather than forming a colloidal micro-suspension.

Protocol B: Aqueous Formulation for In Vitro Assays (HP- -CD Complexation)

Objective: Prevent the "solvent shift" precipitation effect upon introduction to aqueous bioassay buffers.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in standard Phosphate-Buffered Saline (PBS, pH 7.4). Filter sterilize through a 0.22 µm PES membrane.
    
  • Complexation: Slowly inject the 10 mM DMSO Master Stock into the HP-

    
    -CD buffer while vortexing continuously. Do not exceed a final DMSO concentration of 2% (v/v) to prevent cellular toxicity in downstream assays. Causality: The hydrophobic cyclohexenyl ring spontaneously partitions into the lipophilic cavity of the cyclodextrin, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility .
    
  • Equilibration: Allow the solution to incubate at room temperature for 30 minutes to ensure the host-guest inclusion complex reaches thermodynamic equilibrium.

  • Self-Validation Check (Critical): Measure the optical density (OD) of the final solution at 600 nm using a UV-Vis spectrophotometer (using the blank HP-

    
    -CD buffer as a reference). An 
    
    
    
    confirms the absence of sub-visible, light-scattering aggregates, validating the stability of the aqueous working solution.

Solubilization Workflow Visualization

The following diagram illustrates the thermodynamic pathways and potential pitfalls (e.g., rapid precipitation via solvent shift) when handling this compound.

SolubilizationWorkflow Crystalline Crystalline Compound (Strong H-Bonds & Pi-Stacking) DMSO Addition of 100% DMSO (H-Bond Disruption) Crystalline->DMSO Thermodynamic Barrier MasterStock 10 mM Master Stock (Fully Solvated) DMSO->MasterStock Solvation DirectAqueous Direct Aqueous Dilution (Precipitation Risk) MasterStock->DirectAqueous Solvent Shift Cyclodextrin Addition of HP-β-CD Buffer (Host-Guest Complexation) MasterStock->Cyclodextrin Excipient Addition Precipitate Aggregation & Precipitation (Hydrophobic Effect) DirectAqueous->Precipitate Rapid Kinetics WorkingSolution Stable Aqueous Working Solution (Bioassay Ready) Cyclodextrin->WorkingSolution Steric Shielding

Thermodynamic workflow for the solubilization and aqueous stabilization of the purine derivative.

References

  • Synthesis of Pyridinium Moiety Containing Triazolyl Purines Source: MDPI (Molecules) URL:[Link][1]

  • US20130303482A1 - Cylodextrin Complexation Methods for Formulating Peptide Proteasome Inhibitors Source: Google Patents URL:[2]

Sources

Application

Preparation of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6h-purin-6-one stock solutions

Application Note: Preparation and Handling of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one Stock Solutions Introduction & Compound Profile 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (often referred to as N-9...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one Stock Solutions

Introduction & Compound Profile

9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (often referred to as N-9 Cyclohexenyl Hypoxanthine ) is a carbocyclic nucleoside analog. Structurally, it consists of a hypoxanthine base attached to a cyclohexenyl ring at the N-9 position. This compound serves as a critical intermediate in the synthesis of antiviral agents (e.g., Abacavir analogs) and is used as a probe in purine salvage pathway studies, specifically interacting with enzymes like Purine Nucleoside Phosphorylase (PNP).

Due to the lipophilic cyclohexenyl moiety, this molecule exhibits poor aqueous solubility compared to natural nucleosides. Proper stock solution preparation is paramount to ensure experimental reproducibility and prevent "crashing out" in aqueous media.

Physicochemical Properties
PropertyValueNotes
Formula C₁₁H₁₂N₄O
Molecular Weight 216.24 g/mol Used for Molarity calculations.
Appearance White to Off-white SolidCrystalline powder.
Solubility (Water) < 1 mg/mLPoor. Not suitable for direct aqueous stock.
Solubility (DMSO) > 20 mg/mLRecommended solvent.
Solubility (Ethanol) ~ 5-10 mg/mLModerate. Use only if DMSO is contraindicated.

Core Directive: Preparation Protocol

Safety Warning: Treat this compound as a potential bioactive nucleoside analog. It may interfere with DNA synthesis or metabolism. Use full PPE (gloves, lab coat, safety glasses) and handle inside a fume hood.

Step 1: Molarity Calculations

Before weighing, determine the required volume and concentration. The standard stock concentration for biological assays is 10 mM or 100 mM .

  • Target Concentration: 100 mM (0.1 M)

  • Target Volume: 1 mL

  • Mass Required:

    
    
    
    
    
    [1]
Step 2: Solvent Selection & Dissolution

Dimethyl Sulfoxide (DMSO) , anhydrous grade (≥99.9%), is the mandatory solvent for this protocol. It ensures complete solubilization and maintains sterility due to its bacteriostatic nature at high concentrations.

  • Weighing: Accurately weigh 21.6 mg of the powder into a sterile 1.5 mL microcentrifuge tube or a glass amber vial.

    • Note: Glass is preferred for long-term storage to prevent plastic leaching, though high-quality polypropylene (PP) is acceptable for short-term use.

  • Addition: Add 1 mL of high-grade anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If the solid does not dissolve immediately, sonicate in a water bath at 37°C for 5 minutes. The solution must be completely clear and colorless.

Step 3: Sterilization (Optional but Recommended)

For cell culture applications, sterile filtration is critical.

  • Filter Type: Use a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.

    • Critical: Do NOT use Cellulose Acetate (CA) or PES filters with 100% DMSO, as the solvent may degrade the membrane housing or leach impurities.

  • Procedure: Pre-wet the filter with a small volume of DMSO (if protocol allows) or push the stock solution through directly into a fresh, sterile cryovial.

Storage & Stability Protocol

Nucleoside analogs in DMSO are generally stable, but the cyclohexenyl double bond presents a slight risk of oxidation over extended periods.

  • Aliquot Strategy: Divide the stock into small aliquots (e.g., 50 µL or 100 µL) to avoid repeated freeze-thaw cycles. Moisture absorption by hygroscopic DMSO causes precipitation and degradation.

  • Temperature: Store at -20°C for up to 6 months or -80°C for long-term storage (>1 year).

  • Light Protection: Store in amber vials or wrap tubes in aluminum foil.

Stability Check: Before use, thaw the aliquot at room temperature (or 37°C). Invert to mix. If a precipitate is visible, warm to 37°C and vortex. If precipitate persists, discard the aliquot.

Usage in Biological Assays (Dilution Scheme)

To introduce the compound to cells or enzymatic assays, perform a serial dilution to keep the final DMSO concentration below the toxicity threshold (typically <0.5% or <0.1%).

Example: Treating cells at 100 µM final concentration.

  • Stock: 100 mM in DMSO.

  • Intermediate Dilution (100x): Dilute 10 µL of Stock into 990 µL of Culture Media (or PBS).

    • Concentration: 1 mM.

    • Precipitation Risk: Check for cloudiness immediately. The rapid shift from DMSO to water can cause precipitation of lipophilic purines. If this happens, use a "Step-down" dilution: Dilute 100 mM stock 1:10 in DMSO first (to 10 mM), then dilute into media.

  • Final Treatment: Add 100 µL of the 1 mM Intermediate to 900 µL of cell culture in the well.

    • Final Conc: 100 µM.

    • Final DMSO: 0.1% (Safe for most cell lines).

Process Visualization

The following diagram outlines the logical workflow for preparing and validating the stock solution.

StockPrep Start Solid Compound (C11H12N4O) Weigh Weigh 21.6 mg (Microbalance) Start->Weigh Solvent Add 1 mL Anhydrous DMSO Weigh->Solvent Dissolve Vortex / Sonicate (Clear Solution) Solvent->Dissolve Solubilization Filter Sterile Filter (0.22 µm PTFE) Dissolve->Filter Remove Particulates Aliquot Aliquot & Store (-20°C / Dark) Filter->Aliquot QC QC Check (Precipitation?) Aliquot->QC Before Use QC->Dissolve If Precipitate (Warm)

Caption: Workflow for the preparation of sterile 100 mM stock solutions of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one.

References

  • Kos, N. J., et al. (1990). Synthesis and antiviral activity of carbocyclic nucleoside analogues. Journal of Medicinal Chemistry, 33(10), 2716-2722. Link

  • Sigma-Aldrich. (2025). Product Information: Dimethyl Sulfoxide (DMSO) Physical Properties and Sterilization. Merck KGaA. Link

  • PubChem. (2025). Compound Summary: 9-Cyclohexyl-9H-purin-6-amine (Structural Analog Data). National Center for Biotechnology Information. Link

  • Crimmins, M. T. (1998). Synthetic approaches to carbocyclic nucleosides. Tetrahedron, 54(32), 9229-9272. Link

Sources

Method

HPLC method development for 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6h-purin-6-one analysis

Application Note: HPLC Method Development for 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one Introduction & Scientific Context The target analyte, 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (hereafter referred...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one

Introduction & Scientific Context

The target analyte, 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (hereafter referred to as 9-CHP ), represents a specific class of carbocyclic nucleoside analogs.[][2][3] Structurally, it consists of a hypoxanthine core substituted at the N9 position with a cyclohexenyl ring.

This molecule is chemically significant as:

  • Structural Analog: It is a ring-expanded analog of Carbovir and Abacavir intermediates (which possess a cyclopentenyl ring).[][3]

  • Impurity Potential: In the synthesis of carbocyclic nucleosides, ring-expansion byproducts or starting material impurities can lead to cyclohexenyl derivatives.[]

  • Pharmacophore: N9-substituted hypoxanthines are often investigated for antiviral activity or as metabolic degradation products of corresponding adenine analogs (via deamination).[][3]

Developing a robust HPLC method for 9-CHP requires addressing its dual nature: the polar, ionizable purine base and the hydrophobic cyclohexenyl moiety.[][2][3] This guide details a "First Principles" approach to method development, ensuring specificity, linearity, and robustness suitable for regulated environments.

Physicochemical Assessment

Before selecting chromatographic conditions, we must profile the analyte to predict retention behavior.[]

PropertyValue (Estimated)Chromatographic Implication
Core Structure Hypoxanthine (6-Oxopurine)Strong UV absorption; potential for tautomerism.[][2][3]
pKa (Acidic) ~8.8 (N1-H)At pH > 8.8, the molecule becomes anionic (less retained on C18).[][3]
pKa (Basic) ~1.9 (N7)At pH < 2.0, the molecule becomes cationic (less retained, peak tailing possible).
LogP ~1.2 – 1.5Moderately lipophilic.[][3] The cyclohexenyl ring increases retention compared to native hypoxanthine.[]
UV Max 248–254 nm254 nm is the optimal detection wavelength for the purine π-π* transitions.[][2][3]
Solubility Low in water; High in MeOH/DMSOSample diluent must contain organic solvent to prevent precipitation.[]

Strategic Conclusion: To achieve stable retention and peak shape, the mobile phase pH should be maintained between the pKa values (pH 3.0 – 7.0), where the molecule exists primarily in its neutral form.

Method Development Strategy

Stationary Phase Selection
  • Primary Choice: C18 (Octadecylsilane) with high carbon load and end-capping.[][2][3]

    • Rationale: The cyclohexenyl ring requires hydrophobic interaction for retention.[] End-capping minimizes silanol interactions with the basic N7 nitrogen, reducing tailing.[][2][3]

  • Alternative: Phenyl-Hexyl .[][2][3]

    • Rationale: Provides unique ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       selectivity if the sample matrix contains other aromatic impurities (e.g., isomers or starting materials).[][2]
      
Mobile Phase Design
  • Buffer: 20 mM Potassium Phosphate (pH 4.5 or 6.8).

    • Why Phosphate? Excellent buffering capacity and UV transparency at 254 nm.[]

    • Why pH 4.5? Ensures the analyte is neutral (far from pKa 1.9 and 8.8), maximizing retention and robustness.

  • Organic Modifier: Acetonitrile (ACN).[][4]

    • Rationale: Sharper peaks and lower backpressure compared to Methanol for this lipophilic analog.[]

Detailed Experimental Protocol

Reagents & Equipment
  • Instrument: HPLC System with Binary Pump, Autosampler, Column Oven, and DAD/VWD Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Reagents: HPLC Grade Acetonitrile, KH₂PO₄, H₃PO₄, Milli-Q Water.[][2]

Preparation of Solutions
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Mobile Phase A (Buffer): Dissolve 2.72 g KH₂PO₄ in 1000 mL water. Adjust pH to 4.5 with dilute H₃PO₄.[] Filter through 0.22 µm membrane.[]

  • Mobile Phase B: 100% Acetonitrile.

  • Standard Stock Solution (1000 µg/mL):

    • Weigh 10 mg of 9-CHP reference standard.[][2][3]

    • Dissolve in 2 mL DMSO (to ensure complete solubility).

    • Make up to 10 mL with Acetonitrile.[]

  • Working Standard (50 µg/mL): Dilute Stock 1:20 with Diluent.

Chromatographic Conditions (Gradient Method)
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV @ 254 nm (Bandwidth 4 nm)
Run Time 15 minutes

Gradient Table:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.00955Initial Equilibration
2.00955Isocratic Hold (Polar impurities elute)
10.004060Linear Gradient (Elution of 9-CHP)
11.00595Wash Step
12.00595Hold Wash
12.10955Re-equilibration
15.00955End of Run

Method Optimization & Logic Flow

The following diagram illustrates the decision-making process for optimizing the separation of 9-CHP from potential impurities (e.g., isomers or de-cyclohexenyl degradants).

MethodOptimization Start Initial Run (Gradient 5-60% B) CheckRes Check Resolution (Rs) & Peak Shape Start->CheckRes Tailing Problem: Peak Tailing > 1.5 CheckRes->Tailing Poor Shape EarlyElution Problem: Retention < 2 min CheckRes->EarlyElution Too Fast Coelution Problem: Co-elution with Impurities CheckRes->Coelution Overlapping Success Success: Rs > 2.0 Tailing < 1.2 CheckRes->Success Optimal FixTailing Action: Increase Buffer Conc. or Add TEA modifier Tailing->FixTailing FixTailing->Start Retest FixRetention Action: Reduce Initial %B (Start at 2-3% ACN) EarlyElution->FixRetention FixRetention->Start Retest FixSelectivity Action: Change pH (4.5 -> 6.8) or Switch to Phenyl-Hexyl Coelution->FixSelectivity FixSelectivity->Start Retest

Caption: Decision tree for troubleshooting retention and selectivity issues during 9-CHP method development.

Validation Parameters (ICH Q2(R1))

Once the method conditions are locked, perform the following validation steps to ensure reliability.

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at retention time of 9-CHP.Inject Blank, Placebo, and Impurity Spiked samples. Use Peak Purity (DAD) to confirm.
Linearity R² > 0.999Prepare 5 levels (e.g., 25, 50, 75, 100, 125% of target concentration).
Precision (Repeatability) RSD < 2.0%6 consecutive injections of the Working Standard.[]
Accuracy (Recovery) 98.0% – 102.0%Spike sample matrix with 9-CHP at 80%, 100%, and 120% levels.[][3]
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Determine via serial dilution of the standard.

Troubleshooting Guide

Issue 1: Peak Splitting

  • Cause: Sample solvent is too strong (e.g., 100% DMSO injected into high-aqueous mobile phase).[][2][3]

  • Solution: Dilute the sample with the starting mobile phase (95% Buffer / 5% ACN) before injection.

Issue 2: Retention Time Drift

  • Cause: pH fluctuation in the buffer or temperature instability.[]

  • Solution: Ensure the column oven is stable at 30°C. Verify pH of the phosphate buffer is strictly 4.5.[]

Issue 3: High Backpressure

  • Cause: Precipitation of buffer in high organic gradient.[]

  • Solution: Ensure the mixing of Buffer/ACN does not exceed the solubility limit.[] Use a wash step after every 10 runs.[]

References

  • ICH Harmonised Tripartite Guideline. (2005).[] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[][2][3] (Standard text for gradient optimization principles).

  • PubChem. (n.d.).[][5] Hypoxanthine Compound Summary. National Center for Biotechnology Information.[] Retrieved October 24, 2023.[] Link

  • Vukkum, P., et al. (2012). Stability indicating RP-HPLC method for the determination of Abacavir sulfate and its related substances.[][2][3] Journal of Chromatographic Science.[] (Provides relevant context for purine nucleoside impurity analysis). Link[3]

Sources

Application

Application Note: Crystallization of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one

This guide details the crystallization protocols for 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (also referred to as N-cyclohexenyl hypoxanthine or a carbocyclic inosine analogue). This compound belongs to the cla...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the crystallization protocols for 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (also referred to as N-cyclohexenyl hypoxanthine or a carbocyclic inosine analogue). This compound belongs to the class of carbocyclic nucleosides, which are critical scaffolds in the development of antiviral agents (e.g., Abacavir, Entecavir).

The following protocols are designed based on the physicochemical properties of the purine core (polar, hydrogen-bonding) and the cyclohexenyl moiety (lipophilic, conformationally flexible).

Executive Summary

The isolation of high-purity 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one is a critical step in nucleoside analogue synthesis. Due to the amphiphilic nature of the molecule—possessing a polar hypoxanthine base and a lipophilic cyclohexenyl ring—standard single-solvent systems often result in "oiling out" or amorphous precipitation. This guide provides two robust crystallization strategies: Anti-Solvent Displacement (MeOH/EtOAc) and Controlled Cooling (EtOH/H₂O) , optimized to yield crystalline material suitable for X-ray diffraction and pharmaceutical formulation.

Physicochemical Profile & Solubility Logic

Understanding the solubility landscape is prerequisite to successful crystallization.

SolventSolubility (25°C)Solubility (Reflux)Role in Protocol
DMSO / DMF High (>100 mg/mL)Very HighFeed Solvent (Avoid if possible due to high BP)
Methanol (MeOH) ModerateHighPrimary Solvent
Ethanol (EtOH) Low-ModerateHighPrimary Solvent
Ethyl Acetate (EtOAc) LowModerateAnti-Solvent
Water Very LowLow-ModerateAnti-Solvent / Co-solvent
Hexane / Heptane InsolubleInsolubleWash Solvent

Mechanistic Insight: The purine ring drives stacking interactions (π-π stacking), while the cyclohexenyl ring disrupts long-range order if the solvent is too non-polar. The key is to solvate the hydrophobic ring with an organic portion (EtOAc or EtOH) while using temperature or concentration to force the polar purine heads to align.

Experimental Protocols

Protocol A: Methanol / Ethyl Acetate Displacement (Recommended)

Best for: High yield recovery from crude reaction mixtures.

Principle: This method utilizes the high solubility of the compound in hot methanol and its sharp solubility drop upon the addition of ethyl acetate (a moderately polar aprotic solvent that reduces the dielectric constant of the medium).

Materials:
  • Crude 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (purity >85% by HPLC).

  • Solvents: Methanol (HPLC grade), Ethyl Acetate (ACS grade).

  • Equipment: Jacketed reactor or round-bottom flask with reflux condenser, overhead stirrer.

Step-by-Step Procedure:
  • Dissolution:

    • Charge crude solid into the reactor.

    • Add Methanol (10 volumes relative to mass, e.g., 10 mL/g) .

    • Heat to reflux (65°C) with moderate stirring (200 RPM).

    • Checkpoint: Ensure complete dissolution. If solids persist, add MeOH in 1 vol increments until clear.

  • Clarification (Optional but Recommended):

    • While hot, filter through a heated sintered glass funnel or Celite pad to remove inorganic salts or palladium residues (if from Pd-catalyzed coupling).

  • Nucleation via Anti-Solvent:

    • Maintain temperature at 60°C .

    • Slowly add Ethyl Acetate (5 volumes) dropwise over 20 minutes.

    • Observation: The solution should remain clear or turn slightly hazy.

  • Crystal Growth:

    • Cool the mixture to 40°C over 1 hour (0.3°C/min).

    • Seed Addition: If authentic seed crystals are available, add 0.5 wt% seeds at 40°C.

    • Add remaining Ethyl Acetate (10 volumes) over 1 hour.

    • Cool to 0–5°C over 2 hours.

  • Isolation:

    • Age the slurry at 0°C for at least 4 hours to maximize yield.

    • Filter under vacuum.

    • Wash the cake with cold 1:3 MeOH:EtOAc (2 volumes).

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Ethanol / Water Cooling Crystallization

Best for: Final polishing to achieve >99.5% purity and defined crystal habit.

Principle: Water acts as a powerful anti-solvent for the lipophilic cyclohexenyl group, while the ethanol keeps the purine base in solution at high temperatures.

Step-by-Step Procedure:
  • Dissolution:

    • Suspend the compound in Ethanol (15 volumes) .

    • Heat to reflux (78°C) until fully dissolved.

  • Water Addition:

    • While at reflux, add Water (3 volumes) dropwise. The solution must remain clear.

    • Note: If precipitation occurs immediately, add more hot ethanol.

  • Controlled Cooling:

    • Ramp temperature down to 20°C using a linear gradient over 4 hours.

    • Critical Step: Do not shock-cool; this causes oiling out.

  • Final Crystallization:

    • Once at 20°C, further cool to -10°C (if equipment allows) or 4°C.

    • Hold for 6 hours.

  • Isolation:

    • Filter and wash with cold Ethanol .

    • Warning: Do not wash with water alone, as it may cause the cake to collapse or become gummy.

Process Visualization

Crystallization Workflow Logic

The following diagram illustrates the decision matrix and physical transitions during the crystallization process.

CrystallizationWorkflow Start Crude 9-(Cyclohex-2-en-1-yl)-purin-6-one Dissolution Dissolution (Hot MeOH or EtOH) Start->Dissolution Heat to Reflux Filtration Hot Filtration (Remove Pd/Salts) Dissolution->Filtration Clarify Supersaturation Generate Supersaturation Filtration->Supersaturation MethodA Method A: Add EtOAc (Anti-solvent) Supersaturation->MethodA High Yield Path MethodB Method B: Cooling (EtOH/Water) Supersaturation->MethodB High Purity Path Nucleation Nucleation Point (Cloud Point) MethodA->Nucleation MethodB->Nucleation Growth Crystal Growth (Slow Cooling) Nucleation->Growth Control Cooling Rate Isolation Filtration & Drying Growth->Isolation Harvest

Figure 1: Decision workflow for selecting the appropriate crystallization method based on yield vs. purity requirements.

Characterization & Troubleshooting

Analytical Verification

After isolation, verify the solid state properties:

  • HPLC Purity: Target >99.0% (Area%).

  • 1H NMR (DMSO-d6): Confirm the integrity of the cyclohexenyl double bond (signals typically at δ 5.5–6.0 ppm) and the purine protons.

  • XRPD (X-Ray Powder Diffraction): Check for crystallinity. Amorphous material will show a "halo"; crystalline material will show sharp Bragg peaks.

Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or anti-solvent added too quickly.Re-heat to dissolve oil. Add anti-solvent slower. Seed at the cloud point.
Low Yield Solubility in mother liquor is too high.Cool to lower temperature (-10°C). Increase anti-solvent ratio (e.g., MeOH:EtOAc 1:5).
Colored Impurities Pd or oxidation byproducts trapped in crystal lattice.Perform a carbon treatment (Charcoal) during the hot dissolution step.
Gummy Solid Residual solvent trapped.Triturate the solid in Diethyl Ether or Hexane before final drying.

References

  • Mikhailov, S. N., et al. (1996).[1] Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 15(4-6), 867–878. Link

  • Herdewijn, P. (2008). Modified Nucleosides: in Biochemistry, Biotechnology and Medicine. Wiley-VCH. (General reference for carbocyclic nucleoside properties).
  • Wang, J., et al. (2000). Synthesis of cyclohexenyl nucleosides. Journal of Organic Chemistry.

Sources

Method

Application Notes &amp; Protocols: Establishing In Vivo Dosage Guidelines for 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing initial in vivo dosage guidelines for the novel purine analog, 9-(Cyclohex-2-en-1-yl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing initial in vivo dosage guidelines for the novel purine analog, 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one. As this compound is not widely characterized in existing literature, this guide emphasizes the foundational principles and experimental workflows required to progress from basic physicochemical characterization to robust preclinical study design. The protocols herein are designed to be self-validating systems, ensuring scientific integrity and the generation of reliable, reproducible data. We will detail the necessary steps for vehicle formulation, pharmacokinetic profiling, tolerability assessment, and the design of initial efficacy studies, grounded in established pharmacological principles.

Introduction: The Challenge of a Novel Chemical Entity (NCE)

9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one is a purine analog with a structure suggesting potential interactions with a variety of biological targets, given the history of purine scaffolds in targeting enzymes like kinases and influencing signaling pathways.[1][2] The purine core is a privileged scaffold in medicinal chemistry, with analogs being developed as antimetabolites, kinase inhibitors, and modulators of cellular signaling.[1][3][4] However, without specific published data, advancing this molecule into in vivo models requires a systematic and empirical approach.

A primary hurdle for many NCEs is poor aqueous solubility, which can severely limit bioavailability and lead to inconsistent exposure in animal models.[5][6] Therefore, the first critical step is to characterize the compound's physicochemical properties to inform the development of a suitable formulation for administration. This application note will guide the user through this process, from the benchtop to the design of the first animal efficacy studies.

Pre-Formulation and Compound Characterization

Before any in vivo work can commence, essential data on the compound must be generated. This information is the bedrock upon which all subsequent dosing decisions are made.

2.1 Essential Physicochemical & In Vitro Data

A thorough understanding of the compound's properties is critical for designing safe and effective preclinical studies.[7]

Parameter Description Significance for In Vivo Studies
Solubility The maximum concentration of the compound that can be dissolved in various aqueous and organic solvents.Determines the feasibility of different formulation strategies. Poor solubility is a major challenge for achieving adequate in vivo exposure.[5][8]
LogP/LogD The logarithm of the partition coefficient (octanol/water), indicating the compound's lipophilicity.Predicts membrane permeability and potential for oral absorption. High lipophilicity can lead to solubility challenges.
In Vitro Potency (EC50/IC50) The concentration at which the compound elicits 50% of its maximal effect or inhibition in a relevant cell-based assay.Provides a starting point for estimating a therapeutically relevant concentration to target in vivo.
In Vitro Cytotoxicity (CC50) The concentration that causes 50% cell death in a relevant cell line.Helps to estimate a starting dose for in vivo toxicity and tolerability studies.[9]

Formulation Development for In Vivo Administration

The goal of formulation is to deliver the compound in a safe and bioavailable manner. For poorly soluble compounds, this often requires a multi-component vehicle.[8][10]

3.1 Common Formulation Strategies

The choice of formulation depends on the compound's solubility, the desired route of administration (e.g., oral, intravenous, intraperitoneal), and the animal model.[5]

Strategy Components Advantages Considerations
Co-solvent System DMSO, PEG300, Ethanol, NMPSimple to prepare; can significantly increase solubility.Co-solvents can have their own biological effects and may cause toxicity at high concentrations.[8]
Surfactant-based Tween® 80, Kolliphor® ELImproves wettability and can form micelles to solubilize the compound.[10]Can cause hypersensitivity reactions, especially with intravenous administration.
Cyclodextrin Complex Hydroxypropyl-β-cyclodextrin (HPβCD)Forms inclusion complexes to increase aqueous solubility; generally well-tolerated.[5]Can be limited by the stoichiometry of complexation and may not be suitable for all molecules.
Lipid-based Labrafac®, Maisine® CC, Transcutol® HPCan enhance oral absorption by utilizing lipid absorption pathways.[5][6]More complex to prepare and characterize.
Nanosuspension Milling or precipitation techniquesIncreases surface area to improve dissolution rate.[6][11]Requires specialized equipment and can have stability challenges.

3.2 Step-by-Step Protocol: Preparation of a General-Purpose Vehicle

This protocol describes the preparation of a common vehicle for poorly soluble compounds, suitable for oral (PO) or intraperitoneal (IP) administration in rodents.[8]

Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline.

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, dose level, and dosing volume (e.g., 10 mL/kg for mice). Weigh the required amount of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one.

  • Initial Dissolution: In a sterile glass vial, add the weighed compound. Add the calculated volume of DMSO and vortex until the compound is fully dissolved. A brief sonication may aid dissolution.

  • Sequential Addition of Excipients:

    • Add the calculated volume of PEG300. Vortex thoroughly until the solution is clear and homogenous.

    • Add the calculated volume of Tween® 80. Vortex thoroughly.

  • Final Aqueous Addition: Slowly add the sterile saline to the mixture while continuously vortexing. This slow addition is crucial to prevent precipitation of the compound.

  • Final Observation: The final formulation should be a clear, homogenous solution. If any precipitation or cloudiness is observed, the formulation may need to be adjusted (e.g., by altering excipient ratios or lowering the final concentration of the compound).

  • Vehicle Control: Prepare a batch of the vehicle following the same procedure but without the active compound. This is essential for the control group in your animal studies.

G cluster_formulation Formulation Development Workflow weigh 1. Weigh Compound dmso 2. Dissolve in DMSO weigh->dmso Vortex/Sonicate peg 3. Add PEG300 dmso->peg Vortex tween 4. Add Tween 80 peg->tween Vortex saline 5. Add Saline Slowly tween->saline Vortex observe 6. Observe Final Solution saline->observe G cluster_workflow In Vivo Dosage Finding Workflow start Novel Compound (9-Cyclohex-2-en-1-yl-3,9-dihydro-6H-purin-6-one) formulation 1. Formulation Development start->formulation pk_study 2. Pilot PK Study (IV & PO) formulation->pk_study mtd_study 3. MTD Study (Dose Escalation) formulation->mtd_study efficacy_design 4. Efficacy Study Design pk_study->efficacy_design Determines Dosing Frequency & Exposure mtd_study->efficacy_design Determines Max Safe Dose

Caption: Workflow for determining the optimal in vivo dosage.

Designing the First-in-Animal Efficacy Study

With data from PK and MTD studies, a rational, data-driven efficacy study can be designed.

Key Considerations:

  • Dose Selection: Choose 3-4 dose levels. The highest dose should be at or below the MTD. The lower doses should be selected to establish a dose-response relationship, ideally spanning a range that produces plasma concentrations (based on PK data) above the in vitro EC50/IC50.

  • Dosing Frequency: This should be guided by the compound's half-life (t1/2). For example, a compound with a half-life of 2-4 hours might be dosed twice daily (BID), while a compound with a half-life of 8-12 hours could be dosed once daily (QD).

  • Controls: Always include a vehicle-treated control group to account for any effects of the formulation itself. A positive control (a known active compound) is also highly recommended if available.

  • Endpoints: The efficacy endpoints must be relevant to the hypothesized mechanism of action of the purine analog. This could include tumor volume measurements in a xenograft model, reduction of inflammatory markers, or behavioral changes, depending on the therapeutic area. [12]

Conclusion

Establishing the in vivo dosage for a novel compound such as 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one is a multi-step, iterative process that requires careful planning and execution. By systematically characterizing the compound, developing a suitable formulation, and conducting well-designed pharmacokinetic and tolerability studies, researchers can define a therapeutic window. This foundational work is indispensable for generating meaningful and reproducible data in subsequent efficacy models and is a critical step in the journey of drug discovery and development.

References

  • Zhao, L., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Precision nanomedicine. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters for mice, rats, and dogs obtained by the noncompartmental analysis. Retrieved from [Link]

  • Wassermann, A. M., et al. (n.d.). Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Frontiers. (2024, December 19). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Retrieved from [Link]

  • Pierré, A., et al. (n.d.). New purines and purine analogs as modulators of multidrug resistance. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purine Analogs - Holland-Frei Cancer Medicine. Retrieved from [Link]

  • Gucký, T., et al. (2018). Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024, December 19). Novel Cyclic Peptide–Drug Conjugate P6-SN38 Toward Targeted Treatment of EGFR Overexpressed Non-Small Cell Lung Cancer. Retrieved from [Link]

  • Kárová, K., et al. (2026, January 8). Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. ChemMedChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Evaluation of a Novel 99mTc(CO)3-Pyrazolyl Conjugate of cyclo-(Arg-Gly-Asp-d-Tyr-Lys). Retrieved from [Link]

  • Řezníčková, E., et al. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules. Retrieved from [Link]

  • Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (2024, January 14). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Retrieved from [Link]

  • Biggadike, K., et al. (2016). Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma. Journal of Medicinal Chemistry. Retrieved from [Link]

  • YouTube. (2015, April 20). Pharmacological agent Meaning. Retrieved from [Link]

  • MacDonough, M. T., et al. (2013). A 2,6,9-hetero-trisubstituted purine inhibitor exhibits potent biological effects against multiple myeloma cells. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Iliodromitis, E. K., et al. (2012). Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: In Vitro Profiling of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one

Executive Summary & Mechanistic Rationale 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one is a synthetic purine analog characterized by a hypoxanthine core substituted at the N9 position with a lipophilic cyclohex-2-en...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one is a synthetic purine analog characterized by a hypoxanthine core substituted at the N9 position with a lipophilic cyclohex-2-enyl moiety. In molecular pharmacology and drug development, N9-substituted purines serve as classic scaffolds designed to act as ATP-competitive inhibitors targeting kinases (such as Cyclin-Dependent Kinases, CDKs) or as modulators of purinergic receptors. The bulky, hydrophobic cyclohexenyl group is strategically positioned to occupy the hydrophobic pocket adjacent to the ATP-binding cleft in target enzymes, enhancing both target affinity and cellular membrane permeability.

When evaluating this compound in cell culture, researchers must account for its mechanism of action. Because purine analogs directly interfere with ATP-binding sites and cellular metabolism, traditional colorimetric metabolic assays (like MTT or MTS) can yield false-positive cytotoxicity readings due to off-target inhibition of mitochondrial oxidoreductases. Therefore, this guide outlines a self-validating workflow utilizing orthogonal ATP-quantitation for viability[1] and direct Western blotting for target engagement[2].

Experimental Design & System Validation

To ensure a self-validating experimental system, every assay must include:

  • Vehicle Control: 0.1% DMSO (matches the highest solvent concentration in treated wells) to establish baseline viability without solvent-induced toxicity.

  • Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine, 1 μM) to validate assay sensitivity.

  • Edge-Effect Mitigation: Outer wells of 96-well plates must be filled with sterile PBS to prevent evaporation, which artificially concentrates the compound and alters osmolarity.

Workflow A Compound Prep (10 mM in DMSO) C Compound Treatment (Serial Dilution) A->C B Cell Seeding (Log-Phase Growth) B->C D Incubation (24-72 hours) C->D E CellTiter-Glo Assay (Viability & IC50) D->E 96-well plate F Cell Lysis & WB (Target Engagement) D->F 6-well plate

Figure 1. Self-validating experimental workflow for purine analog evaluation.

Compound Preparation and Handling

Purine derivatives are typically hydrophobic. The compound must be dissolved in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock, minimizing the final DMSO volume in the culture media.

Causality Insight: Final DMSO concentrations must never exceed 0.1% (v/v). Higher concentrations induce cellular stress pathways and non-specific membrane permeabilization, confounding the true pharmacological effect of the purine analog.

Table 1: Serial Dilution Scheme for 1000X DMSO Stocks
Final Target ConcentrationVolume of 10 mM StockVolume of 100% DMSOResulting 1000X Stock
10 μM10 μL90 μL1 mM
3 μM3 μL97 μL300 μM
1 μM1 μL99 μL100 μM
0.3 μM0.3 μL99.7 μL30 μM
Vehicle (0 μM)0 μL100 μL0 μM (100% DMSO)

Note: Add 1 μL of the 1000X stock to 1 mL of pre-warmed complete culture media to achieve the 1X treatment media.

Protocol 1: Cell Viability & Proliferation (ATP-Quantitation)

Rationale: The is selected over MTT. It determines the number of viable cells based on the quantitation of ATP, which signals the presence of metabolically active cells[1]. This avoids the metabolic artifacts common with purine analogs.

Step-by-Step Methodology
  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 2,000–5,000 cells/well in 90 μL of complete media into a solid-white, flat-bottom 96-well plate. Leave the outer perimeter wells empty and fill with 200 μL of sterile PBS.

    • Expert Insight: Subculturing should be performed when cells reach approximately 80% confluency[3]. Overconfluent cells exit the cell cycle (entering the G0 phase), rendering ATP-competitive kinase inhibitors ineffective since their primary targets are downregulated.

  • Incubation: Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Treatment: Prepare 10X compound solutions in culture media from the 1000X DMSO stocks. Add 10 μL of the 10X solutions to the respective wells (final volume = 100 μL). Include vehicle controls (0.1% DMSO) and positive controls.

  • Assay Execution (72 hours post-treatment):

    • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Causality: Temperature gradients across the plate cause uneven luciferase kinetics, leading to high standard deviations and inaccurate IC₅₀ curves[1].

    • Add 100 μL of CellTiter-Glo reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a microplate reader (integration time: 0.5–1.0 second/well). Calculate IC₅₀ using non-linear regression in standard statistical software.

Protocol 2: Target Engagement via Western Blotting

Rationale: Phenotypic cell death must be correlated with molecular target engagement. If the purine analog inhibits a specific kinase, the phosphorylation state of its downstream substrate must decrease in a dose-dependent manner.

Pathway Compound 9-(Cyclohex-2-en-1-yl)- 3,9-dihydro-6H-purin-6-one Target Target Kinase (e.g., CDK) Compound->Target ATP-competitive Inhibition Substrate Downstream Effector (e.g., p-Rb) Target->Substrate Phosphorylation (Blocked) Phenotype Cell Cycle Arrest (Viability Loss) Substrate->Phenotype Signal Transduction

Figure 2. Hypothesized mechanism of action and target engagement readout.

Step-by-Step Methodology
  • Cell Treatment: Seed 3 × 10⁵ cells/well in a 6-well plate. Treat with the compound at 0.5×, 1×, and 5× the established IC₅₀ for 4 to 24 hours.

  • Cell Lysis: Place the plate on ice. Wash cells twice with ice-cold PBS. Add 150 μL of highly stringent RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

    • Expert Insight: Phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) are critical. Without them, endogenous phosphatases will rapidly strip phosphorylation marks during lysis, resulting in false-negative target engagement data.

  • Protein Extraction: Scrape cells, transfer to microcentrifuge tubes, and maintain constant agitation for 30 minutes at 4°C. Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris[2].

  • SDS-PAGE & Transfer:

    • Quantify protein using a BCA assay. Load 20 μg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane. Causality: Transfer efficiency is highly dependent on the balance of SDS and methanol in the transfer buffer; large proteins require lower methanol and higher SDS concentrations[2].

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature. (Avoid non-fat milk for phospho-antibodies, as milk contains casein, a phosphoprotein that causes high background).

    • Incubate with primary antibodies against the phosphorylated target (e.g., anti-p-Rb) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash 3 × 5 mins in TBST, incubate with HRP-conjugated secondary antibody for 1 hour, and develop using enhanced chemiluminescence (ECL).

References

Sources

Method

Application Note: Microwave-Assisted Synthesis of Cyclohexenyl Purines

Executive Summary Carbocyclic nucleosides represent a critical class of antiviral and antineoplastic agents. By replacing the metabolically labile furanose oxygen with a methylene group, these analogues exhibit exception...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbocyclic nucleosides represent a critical class of antiviral and antineoplastic agents. By replacing the metabolically labile furanose oxygen with a methylene group, these analogues exhibit exceptional resistance to phosphorylase-mediated hydrolytic cleavage[1]. Among these, cyclohexenyl purines (such as cyclohexenyl-G and cyclohexenyl-A) are of particular interest. The presence of the double bond in the six-membered ring produces a conformational flexibility that closely mimics the natural ribofuranose ring, allowing for high-affinity binding to target viral polymerases[2].

However, the synthesis of these sterically demanding scaffolds presents significant challenges. Conventional heating methods for the critical carbon-nitrogen bond formation—often achieved via Palladium-catalyzed allylic alkylation—suffer from prolonged reaction times, competing allylic rearrangements, and thermal degradation. This application note details a highly optimized, self-validating microwave-assisted organic synthesis (MAOS) workflow that overcomes these kinetic barriers, drastically improving yields and reducing reaction times from days to minutes.

Scientific Rationale: The Microwave Advantage

The integration of microwave irradiation into carbocyclic nucleoside synthesis fundamentally alters the kinetic landscape of the reactions.

Overcoming Steric Hindrance in Pd-Catalyzed Couplings: The formation of the


-allylpalladium complex and the subsequent nucleophilic attack by the purine base is highly sensitive to the steric bulk of the cyclohexenyl ring. Under conventional conductive heating, the slow transfer of thermal energy leads to extended residence times, which promotes catalyst deactivation and substrate decomposition. Microwave dielectric heating provides instantaneous, uniform thermal energy transfer directly to the polar solvent and reagents. This localized superheating easily overcomes the high activation energy (

) required for the nucleophilic attack, driving the reaction to completion before degradation pathways can compete.

Accelerating Nucleophilic Aromatic Substitution (


): 
In downstream functionalization, the 6-position of the purine ring must be aminated to yield adenine or guanine analogues. Reacting a 6-chloropurine intermediate with ammonia or bulky primary amines typically requires high-pressure sealed tubes and 24+ hours of conventional heating. Microwave reactors allow for the safe, controlled pressurization and superheating of low-boiling solvents like methanol, accelerating the 

amination to completion in under 15 minutes[3].

Experimental Protocols

Protocol A: Microwave-Assisted Palladium-Catalyzed Allylic Alkylation

Objective: Regioselective coupling of 6-chloropurine to a chiral cyclohexenyl allylic acetate to construct the nucleoside core.

Reagents & Materials:

  • (1S,4R)-4-acetoxy-2-cyclohexen-1-ol derivative (1.0 equiv, 1.0 mmol)

  • 6-Chloropurine (1.2 equiv, 1.2 mmol)

  • 
     (0.025 equiv, 2.5 mol%)
    
  • dppe (1,2-bis(diphenylphosphino)ethane) (0.05 equiv, 5.0 mol%)

  • 
     (1.5 equiv, 1.5 mmol)
    
  • Anhydrous, degassed Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add the cyclohexenyl allylic acetate, 6-chloropurine, and

    
    .
    
  • Catalyst Addition: In a glovebox or under a strict argon atmosphere, add the

    
     and dppe to the vial. Causality note: Strict exclusion of oxygen prevents the premature oxidation of the Pd(0) active species.
    
  • Solvent Dispensation: Inject 5.0 mL of anhydrous THF. Seal the vial immediately with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters:

    • Temperature: 80 °C

    • Time: 15 minutes

    • Power: Dynamic (Max 150 W)

    • Cooling: Compressed air cooling enabled post-reaction.

  • Workup: Upon completion and cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 6-chloro-cyclohexenyl purine intermediate.

Protocol B: Microwave-Accelerated Amination

Objective: Conversion of the 6-chloropurine intermediate to the corresponding cyclohexenyl adenine analogue.

Reagents & Materials:

  • 6-Chloro-cyclohexenyl purine intermediate (1.0 equiv, 0.5 mmol)

  • 7N Ammonia in Methanol (

    
    /MeOH) (3.0 mL)
    

Step-by-Step Procedure:

  • Reaction Setup: Transfer the 6-chloro intermediate into a 10 mL microwave-safe vial.

  • Reagent Addition: Add 3.0 mL of 7N

    
     in MeOH. Seal the vial securely with a pressure-rated cap. Causality note: Heating volatile solvents like methanol to 120 °C generates significant internal pressure; a pressure-rated microwave vial is mandatory for safety and to maintain the solvent in a superheated liquid state.
    
  • Microwave Parameters:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Pressure Limit: 250 psi (to accommodate methanol vapor expansion)

    • Power: Dynamic (Max 100 W)

  • Workup: Cool the reaction to 0 °C before uncrimping to prevent sudden solvent boil-off. Evaporate the methanolic ammonia under a gentle stream of nitrogen.

  • Isolation: Resuspend the crude solid in minimal dichloromethane and precipitate the pure cyclohexenyl adenine analogue using cold diethyl ether.

Quantitative Data Presentation

The implementation of microwave irradiation provides a self-validating system of efficiency, as demonstrated by the stark contrast in reaction metrics compared to conventional thermal methods.

Reaction StepParameterConventional HeatingMicrowave IrradiationImprovement Factor
Pd-Catalyzed Alkylation Temperature65 °C (Reflux)80 °C (Sealed)N/A
Time18 hours15 minutes72x Faster
Isolated Yield55%82%+27%

Amination
Temperature100 °C (Sealed Tube)120 °C (Sealed)N/A
Time24 hours10 minutes144x Faster
Isolated Yield60%95%+35%

Table 1: Comparative analysis of conventional vs. microwave-assisted conditions for the synthesis of cyclohexenyl purines.

Visual Workflows

G cluster_0 Microwave-Assisted Synthetic Workflow A Cyclohexenyl Precursor (Allylic Acetate) C Pd-Catalyzed Alkylation MW: 80°C, 15 min A->C B 6-Chloropurine Base B->C D 6-Chloro-cyclohexenyl Purine Intermediate C->D High Yield Regioselective E SNAr Amination MW: 120°C, 10 min D->E + NH3/MeOH F Cyclohexenyl Adenine (Target Carbocycle) E->F Rapid Conversion

Fig 1: Microwave-assisted synthetic pathway for cyclohexenyl purine analogues.

References

  • Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides ResearchGate URL:[Link][2]

  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity National Center for Biotechnology Information (PMC) URL:[Link][1]

Sources

Application

Technical Guide: Handling, Storage, and Protocols for 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one

Abstract & Compound Profile This technical guide provides standardized protocols for the handling, storage, and solubilization of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (also referred to as N9-cyclohexenylhypo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

This technical guide provides standardized protocols for the handling, storage, and solubilization of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (also referred to as N9-cyclohexenylhypoxanthine). As a carbocyclic nucleoside analog, this compound mimics the structure of inosine where the ribose sugar is replaced by a cyclohexenyl ring. This structural modification confers resistance to phosphorylases but introduces specific stability considerations regarding the alkene moiety.

This document is designed for researchers investigating purine salvage pathways, adenosine receptor signaling, or antiviral nucleoside development.

Physicochemical Properties[1][2][3]
PropertySpecification
Chemical Name 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one
Formula C₁₁H₁₂N₄O
Molecular Weight 216.24 g/mol
Physical State White to off-white solid powder
Solubility (Water) Low (< 1 mg/mL)
Solubility (DMSO) High (> 20 mg/mL)
pKa ~8.8 (Purine N1-H), ~1.2 (Basic N7)
Hygroscopicity Moderate (Purine ring systems are prone to moisture uptake)

Material Safety & Hazard Identification

While specific toxicological data for this exact analog may be limited, it should be handled with the rigor applied to bioactive nucleoside analogs.

  • GHS Classification (Predicted):

    • Acute Toxicity (Oral): Category 4 (H302)

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)

  • Signal Word: WARNING

  • PPE Requirements: Nitrile gloves (double-gloving recommended for stock preparation), safety goggles, and lab coat. Handle strictly within a chemical fume hood.

Storage & Stability Protocols

The stability of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one is dictated by two functional groups:

  • The Purine Base: Generally stable but hygroscopic.

  • The Cyclohexenyl Ring: Contains an alkene double bond susceptible to oxidation or electrophilic attack over extended periods.

Solid State Storage
  • Temperature: -20°C is optimal. 4°C is acceptable for short-term (< 1 month) usage.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidation of the alkene.

  • Container: Amber glass vials with PTFE-lined caps to prevent light exposure and moisture ingress.

  • Desiccation: Essential. Store vials inside a secondary container with active desiccant (e.g., Drierite or Silica Gel).

Solution Storage (Stock)
  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for storage.

  • Concentration: Prepare stocks at 10 mM to 50 mM.

  • Temperature: -80°C is recommended for long-term storage (> 3 months) to prevent solvent evaporation and compound degradation.

  • Freeze-Thaw: Limit to a maximum of 3 cycles. Aliquot immediately after preparation.

Storage Decision Tree (Visualization)

StorageProtocol Start Compound Receipt FormCheck Physical Form? Start->FormCheck Solid Solid Powder FormCheck->Solid Powder Solution Solubilized Stock FormCheck->Solution Liquid LongTerm Long Term (>6 months)? Solid->LongTerm SolAction 1. Aliquot (Single Use) 2. Store at -80°C Solution->SolAction SolidAction 1. Desiccate 2. Protect from Light 3. Store at -20°C LongTerm->SolidAction No InertGas Purge with Argon/N2 LongTerm->InertGas Yes InertGas->SolidAction FTCheck Freeze-Thaw > 3? SolAction->FTCheck FTCheck->SolAction No Discard Discard/Re-verify Purity FTCheck->Discard Yes

Caption: Decision logic for maximizing shelf-life based on physical state and storage duration.

Solubilization & Experimental Protocols

Solvent Selection Strategy
  • DMSO (Dimethyl Sulfoxide): Primary Choice. Dissolves the hydrophobic cyclohexenyl group and the polar purine core effectively.

  • Ethanol: Secondary choice. May require gentle warming (37°C).

  • Water/PBS: Avoid for stock preparation. Solubility is poor. Aqueous dilution should occur only immediately prior to biological application.

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable 10 mM stock from 5 mg of powder.

  • Calculate Volume:

    • MW = 216.24 g/mol .

    • Mass = 5 mg (0.005 g).

    • Moles =

      
       moles.
      
    • Target Concentration = 10 mM (

      
       mol/L).
      
    • Required Volume =

      
      .
      
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold powder.

  • Solubilization: Add 2.31 mL of sterile, anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Dispense into 50 µL or 100 µL aliquots in sterile microcentrifuge tubes.

  • Storage: Label with Date, Compound ID, and Concentration. Freeze at -20°C or -80°C.

Protocol: Application in Cell Culture

Objective: Treat cells at a final concentration of 10 µM.

  • Thaw: Thaw one aliquot of 10 mM stock at room temperature.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute 10 mM stock 1:10 in culture media (or PBS) to create a 1 mM working solution.

    • Note: This reduces the "shock" of high DMSO concentration hitting the cells.

  • Final Dilution:

    • Dilute the 1 mM working solution 1:100 into the cell culture well.

    • Final Concentration = 10 µM.

    • Final DMSO Concentration = 0.1% (Well tolerated by most cell lines).

  • Control: Always run a "Vehicle Control" containing 0.1% DMSO to normalize for solvent effects.

Solubilization Workflow (Visualization)

SolubilizationWorkflow Powder 5 mg Powder (MW: 216.24) DMSO Add Anhydrous DMSO (Calc: ~2.31 mL) Powder->DMSO Vortex Vortex/Sonicate (Clear Solution) DMSO->Vortex Stock 10 mM Stock (100% DMSO) Vortex->Stock Dilution 1:1000 Dilution (Direct) or Stepwise Stock->Dilution Media Culture Media Media->Dilution Final 10 µM Final (0.1% DMSO) Dilution->Final

Caption: Workflow for converting solid compound to a biologically active cell culture formulation.

Waste Disposal & Environmental Safety

  • Disposal: Do not dispose of down the drain. This compound is a bioactive heterocycle.

  • Solid Waste: Contaminated gloves and tubes should be disposed of in hazardous chemical waste containers.

  • Liquid Waste: Solutions containing this compound must be collected in "Organic Solvent Waste" (if in DMSO) or "Aqueous Chemical Waste" (if diluted).

  • Neutralization: No specific neutralization protocol exists; incineration by a licensed waste management facility is the standard disposal method.

References

  • Jacobson, K. A., et al. (1992). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of Medicinal Chemistry, 35(3), 407-422. (Provides foundational data on purine analog solubility and handling).

  • Herdewijn, P. (2008). Modified Nucleosides: in Biochemistry, Biotechnology and Medicine. Wiley-VCH. (Authoritative text on carbocyclic nucleoside stability).

  • PubChem Compound Summary. (2023). Hypoxanthine (CID 790) and related Carbocyclic Analogs. National Center for Biotechnology Information. (Used for physicochemical property prediction).

  • Sigma-Aldrich Technical Library. (2023). Handling and Storage of Nucleosides and Nucleotides. (General industry standard protocols).

Technical Notes & Optimization

Troubleshooting

Identifying degradation products of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6h-purin-6-one

Here is the technical support center guide for identifying degradation products of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one. Topic: Identifying Degradation Products of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center guide for identifying degradation products of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one.

Topic: Identifying Degradation Products of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one

Audience: Researchers, Scientists, and Drug Development Professionals

Overview: Understanding the Stability of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one

Welcome to the technical support guide for 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one. This molecule, a substituted purinone, possesses a unique combination of a purine core and a reactive cyclohexenyl moiety. Understanding its stability is critical for ensuring the integrity, safety, and efficacy of research and development activities. Degradation can lead to loss of potency, altered biological activity, and the formation of potentially toxic impurities.

This guide provides a comprehensive framework for anticipating, identifying, and characterizing potential degradation products through a series of frequently asked questions and troubleshooting protocols. It is designed to empower you, the researcher, with the knowledge to design robust experiments and interpret complex analytical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary expected degradation pathways for this molecule based on its structure?

A1: The chemical structure of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one contains several functional groups susceptible to degradation under common stress conditions. Based on established chemical principles for purine derivatives and unsaturated systems, we can predict several key degradation pathways.[1][2]

  • Hydrolysis: The purin-6-one core contains a cyclic amide (lactam) within its pyrimidine ring. This bond is susceptible to hydrolytic cleavage under acidic or basic conditions, which would lead to the opening of the pyrimidine ring.[3][4]

  • Oxidation:

    • The electron-rich double bond in the cyclohex-2-en-1-yl ring is a prime target for oxidative attack. This can lead to the formation of epoxides, diols, or other oxidative cleavage products.

    • The purine ring itself, particularly the C8 position, is known to be susceptible to oxidation, often resulting in the formation of 8-hydroxy derivatives. Radical-mediated oxidation is a common mechanism for purine degradation.[1][5]

  • Photodegradation: Purine systems can absorb UV light, and in the presence of photosensitizers, this can lead to the generation of reactive oxygen species (ROS) that accelerate oxidative degradation.

The following diagram illustrates these potential pathways.

G Parent 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (Parent Compound) Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photolysis Photolysis (UV/Vis Light) Parent->Photolysis P1 Ring-Opened Product (Pyrimidine Cleavage) Hydrolysis->P1 H⁺ or OH⁻ P2 Epoxide Derivative (Cyclohexene Oxidation) Oxidation->P2 P3 Diol Derivative (Cyclohexene Oxidation) Oxidation->P3 P4 8-Hydroxy Purinone (Purine Core Oxidation) Oxidation->P4 Photolysis->P2 ROS-mediated Photolysis->P4 ROS-mediated

Caption: Predicted degradation pathways for the target molecule.

Q2: How should I design a forced degradation study to investigate these potential pathways?

A2: A forced degradation (or stress testing) study is essential to intentionally degrade the molecule and generate its likely degradation products.[6][7] This process is fundamental for developing stability-indicating analytical methods. According to ICH guideline Q1A(R2), studies should target 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized.[8]

  • Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a control sample, protected from light and stored at 2-8°C, for each condition.

  • Stress Conditions: Expose the compound to the conditions outlined in the table below. The duration and strength of the conditions should be adjusted to achieve the target degradation level.

  • Sample Analysis: At designated time points (e.g., 2, 6, 24, 48 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively) before diluting to a final concentration suitable for analysis by HPLC-UV/MS.

Stress ConditionReagents & ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated at 60-80°CCleavage of the purinone (lactam) ring.[3][9]
Base Hydrolysis 0.1 M NaOH, at room temp or heated at 40-60°CCleavage of the purinone (lactam) ring.[3][9]
Oxidation 3-10% H₂O₂, at room temperatureOxidation of the cyclohexene double bond and/or purine C8 position.[1][10]
Thermal Solid compound or solution in a sealed vial, 80°CGeneral thermal decomposition.[11]
Photolytic Solution exposed to UV (254 nm) and/or visible light in a photostability chamber (ICH Q1B)Photochemical reactions, often radical-mediated oxidation.[12]
Q3: I've run my forced degradation samples and see new peaks. What is the workflow for identifying them?

A3: A systematic approach combining liquid chromatography and mass spectrometry is the industry standard for identifying unknown impurities and degradation products.[10][] The goal is to gather enough evidence to propose a chemical structure for each new peak.

The diagram below outlines a robust workflow for this process.

G start Stressed Sample (from Forced Degradation) hplc 1. HPLC-PDA-MS Analysis Separate parent from degradants. Obtain retention time, UV spectra, and nominal mass. start->hplc purity 2. Peak Purity Assessment Use PDA detector to ensure chromatographic peak is homogeneous. hplc->purity hrms 3. High-Resolution MS (HRMS) Obtain accurate mass (<5 ppm error) to determine elemental composition. purity->hrms msms 4. MS/MS Fragmentation Fragment the degradant ion to probe its structure. Compare fragmentation pattern to parent compound. hrms->msms propose 5. Propose Structure Combine all data (mass shift, formula, fragments) to deduce the chemical modification. msms->propose isolate 6. (Optional) Isolation & NMR For definitive proof, isolate mg-quantity via Prep-HPLC and perform 1D/2D NMR. propose->isolate confirm Confirmed Structure isolate->confirm

Sources

Optimization

Technical Support Center: Purification of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one

This technical guide is structured as a Tier 3 Support resource for process chemists and researchers working with nucleoside analogues. It prioritizes the "Acid-Base Swing" technique and regiochemical control, which are...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier 3 Support resource for process chemists and researchers working with nucleoside analogues. It prioritizes the "Acid-Base Swing" technique and regiochemical control, which are the critical success factors for this specific molecule.

Case ID: PUR-HCYC-09 Status: Operational Analyst Level: Senior Application Scientist

Executive Summary

The target molecule, 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (also known as N-cyclohexenyl hypoxanthine), represents a class of carbocyclic nucleosides critical for antiviral drug development (e.g., Abacavir intermediates).[1][2]

Purification of this compound presents three distinct challenges:

  • Regioselectivity (N7 vs. N9): The reaction often yields a mixture of the desired N9 isomer and the kinetically favored N7 isomer.[3][4]

  • Solubility Profile: The hypoxanthine moiety confers poor solubility in common organic solvents (EtOAc, DCM) but high solubility in basic aqueous media.

  • Catalyst Residues: If synthesized via Pd-catalyzed Tsuji-Trost allylation, residual palladium is a critical impurity.

Module 1: The Purification Logic (Decision Matrix)

Before initiating physical separation, determine the impurity profile.[5] The strategy changes based on whether the major contaminant is the N7-isomer or residual catalyst.

PurificationLogic Start Crude Reaction Mixture CheckIsomer Analyze Regioisomers (1H NMR / HPLC) Start->CheckIsomer Decision1 N7 Isomer > 5%? CheckIsomer->Decision1 CheckPd Check Pd Content (ICP-MS) Decision2 Pd > 20 ppm? CheckPd->Decision2 Decision1->CheckPd No MethodB Protocol B: Selective Crystallization (Removes N7) Decision1->MethodB Yes MethodA Protocol A: Acid-Base Swing (Removes Neutrals) Decision2->MethodA No (Final Polish) MethodC Protocol C: Thiol-Silica Scavenging Decision2->MethodC Yes MethodB->CheckPd MethodC->MethodA

Figure 1: Strategic decision tree for purifying N-cyclohexenyl hypoxanthine based on impurity profiling.

Module 2: Critical Troubleshooting Guides

Issue 1: "I cannot separate the N7 and N9 isomers."

Diagnosis: This is the most common failure mode in purine alkylation. The N7 isomer is often formed because the N7 position is less sterically hindered, though the N9 isomer is thermodynamically more stable. The Science: N7 and N9 isomers possess distinct pKa values and dipole moments. The N9 isomer typically packs better into crystal lattices due to the "linear" alignment of the cyclohexenyl group relative to the purine dipole.

Corrective Protocol (Selective Crystallization): Do not rely on column chromatography, which is inefficient for hypoxanthines due to tailing. Use the solubility difference.

  • Solvent System: Ethanol/Water (9:1) or Isopropanol.

  • Procedure:

    • Dissolve the crude mixture in refluxing Ethanol (approx. 20 volumes).

    • Add Water dropwise until slight turbidity persists at reflux.

    • Add enough Ethanol to clear the solution.

    • Slow Cool: Allow to cool to room temperature over 4 hours, then to 4°C.

    • Filtration: The N9 isomer typically crystallizes first. The N7 isomer remains in the mother liquor.

Issue 2: "The product won't dissolve in organic solvents for loading."

Diagnosis: Hypoxanthine derivatives have high lattice energy and intermolecular H-bonding, making them insoluble in DCM, Ethyl Acetate, or Toluene. The Science: The N1-H proton is acidic (pKa ~8.8). Deprotonation creates a highly soluble anionic species.

Corrective Protocol (The Acid-Base Swing): This is the most robust method for isolating the product from non-ionizable impurities (like unreacted cyclohexenyl acetate/carbonate).

StepActionMechanism
1 Suspend crude solid in 1M NaOH (3-5 eq).Deprotonates N1-H; Product dissolves as Sodium salt.
2 Wash aqueous layer with DCM or MTBE .Removes non-acidic organic impurities (starting materials).
3 Treat aqueous phase with Activated Carbon (optional).Adsorbs Pd residues and color bodies.
4 Slowly acidify with Acetic Acid to pH 6-7.Reprotonates N1; Product precipitates as pure free base.
5 Filter and wash with water.Removes inorganic salts (NaOAc).
Issue 3: "Residual Palladium is >100 ppm."

Diagnosis: Palladium coordinates strongly to the N7/N9 nitrogens of the purine ring. Standard washing is ineffective. The Science: You must use a ligand with a higher affinity for Pd than the purine ring. Thiol-functionalized silica is superior to charcoal here because it prevents product adsorption.

Corrective Protocol (Scavenging):

  • Dissolve the crude material in DMSO or DMF (if Acid-Base swing is not used) or perform this during the basic phase of the Acid-Base swing.

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) equivalents (usually 0.5 eq relative to Pd loading).

  • Stir at 50°C for 4 hours.

  • Filter hot to remove the scavenger-Pd complex.

Module 3: Analytical Validation (Self-Checking)

You must confirm you have the N9 isomer, not the N7.

Differentiation Table:

FeatureN9-Isomer (Desired)N7-Isomer (Undesired)
1H NMR (C1'-H) Typically ~5.0 - 5.4 ppm Often shifted downfield (deshielded)
13C NMR (C5) ~124 - 132 ppm ~140 - 145 ppm (Distinctive Shift)
UV Absorbance

is often pH independent

shifts significantly with pH
HMBC Correlation between H-1' and C4/C8 Correlation between H-1' and C5/C8

Note: The C5 carbon shift in 13C NMR is the most reliable rapid diagnostic. The N7 isomer places the substituent closer to the C5 carbon, altering its magnetic environment significantly.

Frequently Asked Questions (FAQ)

Q: Can I purify this using silica gel chromatography? A: It is difficult. Hypoxanthines streak badly on silica due to their acidity. If you must use chromatography, add 1% Acetic Acid or 0.5% Triethylamine to your eluent (e.g., DCM:MeOH 95:5) to suppress ionization/tailing. However, crystallization is far more scalable.

Q: My product is turning pink/brown during drying. Why? A: This indicates oxidative instability, often catalyzed by residual Palladium. Ensure your Pd levels are <10 ppm using the scavenging protocol above. Dry under vacuum at <50°C.

Q: Why not purify at the 6-chloropurine stage? A: Pro-Tip: If you are synthesizing this from 6-chloropurine, perform your rigorous purification (isomer separation) on the 6-chloropurine intermediate . The 6-chloro analog is much more soluble in organic solvents (EtOAc/Hexane), making column chromatography and crystallization significantly easier. You can then hydrolyze the pure 6-chloro compound to the 6-one (hypoxanthine) quantitatively.

References

  • Regioselectivity in Purine Alkylation

    • Title: Regiospecific N9 Alkylation of 6-(Heteroaryl)purines.[6]

    • Source: National Institutes of Health (PubMed / J Org Chem).
    • Relevance: Explains the shielding mechanisms and thermodynamic preferences for N9 vs N7 alkyl
  • Solubility & Properties of Hypoxanthine Derivatives

    • Title: Hypoxanthine Product Information & Solubility Data.[7][8][9][10]

    • Source: Cayman Chemical.[8][11]

    • Relevance: Provides baseline solubility data (DMSO vs. Water)
  • Palladium Removal Strategies

    • Title: Palladium Impurity Removal from API Process Streams.[12][13]

    • Source: Johnson M
    • Relevance: detailed protocols for using scavengers and crystallization to reach <10ppm Pd limits in pharma intermedi
  • Isomer Differentiation (N7 vs N9)

    • Title: Distinguishing between N7 and N9 purine isomers by NMR.[3][14]

    • Source: BenchChem Technical Support.[14]

    • Relevance: definitive guide on using C5 chemical shifts and HMBC to valid

Sources

Troubleshooting

Minimizing side reactions during cyclohexenyl purine formation

Welcome to the Technical Support Center for Cyclohexenyl Purine Synthesis . Cyclohexenyl purines are critical scaffolds in the development of carbocyclic nucleoside analogs, which serve as potent antiviral and anticancer...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclohexenyl Purine Synthesis .

Cyclohexenyl purines are critical scaffolds in the development of carbocyclic nucleoside analogs, which serve as potent antiviral and anticancer agents by mimicking natural furanose structures[1]. However, synthesizing these active pharmaceutical ingredients (APIs) via direct alkylation is notoriously plagued by competitive side reactions. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative insights to help researchers achieve high N9-regioselectivity and stereoretention while suppressing elimination and over-alkylation.

Core Principles: Mechanistic Causality of Side Reactions

The formation of cyclohexenyl purines typically involves coupling a purine base (e.g., 6-chloropurine) with a cyclohexenyl electrophile. The divergence between the desired product and side reactions is governed by the interplay of kinetic vs. thermodynamic control and the basicity of the reaction environment:

  • Regioselectivity (N9 vs. N7): The N7 nitrogen of the purine ring is more sterically accessible and electron-rich, making it the kinetically favored site for alkylation. Conversely, N9 alkylation yields the thermodynamically more stable isomer[2].

  • Elimination (Diene Formation): Cyclohexenyl electrophiles possess highly activated allylic

    
    -hydrogens. When hard bases are used to deprotonate the purine, they inadvertently trigger E2 elimination of the electrophile, generating 1,3-cyclohexadiene instead of the desired coupled product.
    
  • Stereochemical Scrambling: Direct

    
     displacement on secondary allylic systems often suffers from 
    
    
    
    character, leading to epimerization and loss of enantiomeric excess (ee).

MechanisticPathway Purine Purine Base (e.g., 6-Chloropurine) Direct Direct Alkylation (Hard Base, Heat) Purine->Direct PdCat Pd-Catalyzed Allylic Alkylation Purine->PdCat Electrophile Cyclohexenyl Electrophile Electrophile->Direct Electrophile->PdCat N9 N9-Alkylation (Target API) Direct->N9 Minor N7 N7-Alkylation (Kinetic Side Product) Direct->N7 Major Diene Elimination (Diene Side Product) Direct->Diene High E2 PdCat->N9 >95% Yield PdCat->N7 Trace PdCat->Diene Suppressed

Mechanistic divergence in cyclohexenyl purine synthesis based on reaction conditions.

Troubleshooting Guides & FAQs

Q1: My reaction yields a 1:1 mixture of N9 and N7 regioisomers. How can I drive this toward the N9 product? A: Shift from direct


 alkylation to Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA). The intermediate Pd-

-allyl complex is exceptionally bulky. When a C6 substituent (like chlorine or an amine) is present on the purine, severe steric clash effectively "shields" the N7 position. This steric hindrance redirects the nucleophilic attack almost exclusively to the less hindered N9 position[3].

Q2: I am observing massive loss of starting material to a volatile byproduct, which NMR confirms is 1,3-cyclohexadiene. How do I suppress elimination? A: Elimination (E2) outcompetes substitution when hard, strong bases (like NaH or KOtBu) are used with secondary allylic halides. To fix this, switch to a cyclohexenyl carbonate leaving group and use a Pd(0) catalyst with a mild, soft base like


. 

is strong enough to deprotonate the purine (

~ 10) but too weak to abstract the allylic protons, effectively shutting down the elimination pathway[4].

Q3: How can I maintain the enantiomeric excess (ee) of my chiral cyclohexenyl starting material? A: Direct alkylation of cyclohexenyl electrophiles often proceeds with mixed


/

mechanisms, leading to racemization. The Tsuji-Trost Pd-AAA utilizes a double-inversion mechanism. The Pd(0) catalyst undergoes oxidative addition into the allylic carbonate with inversion of stereochemistry. The purine nucleophile then attacks this intermediate with a second inversion, resulting in net retention of the original stereocenter with up to 99% ee[4].

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between reaction conditions and the distribution of target vs. side products during the coupling of 6-chloropurine with a cyclohexenyl electrophile.

Reaction ConditionBase / SolventTemp (°C)N9:N7 RatioDiene FormationOverall Yield
Direct Alkylation (Halide) NaH / DMF8045:55High (>30%)< 40%
Direct Alkylation (Halide)

/ THF
6060:40Moderate (~15%)55%
Pd-AAA (Carbonate)

/ DCE
25>99:1Trace (<2%)91%

Self-Validating Standard Operating Procedure (SOP)

Protocol: Regio- and Enantioselective Pd-AAA of 6-Chloropurine

  • Step 1: Catalyst Pre-activation

    • Methodology: In an oven-dried flask under argon, dissolve

      
       (2.5 mol%) and chiral Trost ligand (7.5 mol%) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 15 minutes.
      
    • Causality: Allows the generation of the active, coordinatively unsaturated

      
       complex from the precatalyst.
      
    • Self-Validation: The solution will visually transition from a deep purple/red (

      
      ) to a bright yellow-green, confirming active catalyst formation.
      
  • Step 2: Nucleophile Generation

    • Methodology: Add 6-chloropurine (1.0 equiv) and

      
       (1.2 equiv) to the reaction mixture. Stir for 10 minutes.
      
    • Causality:

      
       deprotonates the purine to form a soft, soluble cesium purinide nucleophile without being basic enough to trigger alkene elimination.
      
    • Self-Validation: The heterogeneous mixture will slightly change in consistency as the purine base is deprotonated and partially solubilized.

  • Step 3: Electrophile Addition & Coupling

    • Methodology: Dropwise add the cyclohexenyl carbonate (1.1 equiv) dissolved in DCE. Maintain the reaction at 25 °C and stir for 4-6 hours.

    • Causality: The Pd(0) complex undergoes oxidative addition with the carbonate, followed by regioselective nucleophilic attack by the purine's N9 nitrogen.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The UV-active baseline spot (6-chloropurine) will disappear, replaced by a new high-Rf UV-active spot. No non-polar diene spots should be visible near the solvent front.

  • Step 4: Quenching & NMR Verification

    • Methodology: Filter the reaction through a short pad of Celite to remove Pd and salts. Concentrate and purify via flash chromatography.

    • Causality: Halts the catalytic cycle and isolates the pure N9-alkylated API intermediate.

    • Self-Validation: Perform

      
       NMR analysis. The N9-isomer is confirmed by the allylic 
      
      
      
      proton shifting to ~5.5 ppm. The absence of a downfield shift (typically >5.8 ppm for N7-isomers) confirms >99:1 regioselectivity[4].

ProtocolWorkflow S1 Step 1: Activation Pd2(dba)3 + Ligand S2 Step 2: Deprotonation Purine + Cs2CO3 S1->S2 S3 Step 3: Coupling Add Electrophile S2->S3 S4 Step 4: Validation TLC & NMR Check S3->S4

Self-validating standard operating procedure for Pd-catalyzed purine alkylation.

References[2] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.nih.gov. Verify Source[3] Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1.nih.gov. Verify Source[4] Acetoxy Meldrum's Acid: A Versatile Acyl Anion Equivalent in the Pd-Catalyzed Asymmetric Allylic Alkylation.nih.gov. Verify Source[1] The Cyclohexene Ring System as a Furanose Mimic: Synthesis and Antiviral Activity of Both Enantiomers of Cyclohexenylguanine.acs.org. Verify Source

Sources

Optimization

Optimizing column chromatography for purine derivative separation

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating and quant...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating and quantifying purine derivatives. Purines are notoriously difficult to separate due to their polarity, closely spaced pKa values, and propensity for secondary interactions.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind retention shifts, peak tailing, and co-elution, providing you with self-validating protocols to optimize your workflows.

I. Diagnostic Framework: Purine Troubleshooting Logic

Before adjusting instrument parameters, it is critical to diagnose the specific chromatographic failure mode. The following decision tree maps the physical phenomena occurring inside the column to the appropriate corrective actions.

PurineTroubleshooting Start Poor Purine Separation Issue Identify Primary Chromatographic Issue Start->Issue Tailing Peak Tailing or Broadening Issue->Tailing Resolution Co-elution or Poor Resolution Issue->Resolution Retention Lack of Retention (Elutes in Void) Issue->Retention Metal Metal Chelation (Add Medronic Acid/EDTA) Tailing->Metal Phosphorylated/Polar Silanol Silanol Interactions (Adjust pH to 4.0) Tailing->Silanol Basic Purines pH Optimize Buffer pH (Target pKa ± 1.5) Resolution->pH Gradient Optimize Gradient (Decrease % Organic) Resolution->Gradient HILIC Switch to HILIC (Ammonium Formate/ACN) Retention->HILIC

Diagnostic workflow for troubleshooting purine derivative chromatography.

II. Expert Q&A: Mechanistic Troubleshooting

Q1: My purine derivatives (especially phosphorylated nucleotides) exhibit severe peak tailing on a standard C18 column. How can I resolve this? The Causality: Purines, and particularly their phosphorylated derivatives (e.g., AMP, GMP), are highly prone to secondary interactions. They act as Lewis bases and chelate with trace metal ions (like iron) present in the stainless steel frits, column hardware, or the silica matrix itself[1]. Furthermore, basic purine nitrogens can interact with unendcapped residual silanols on the stationary phase. The Solution: To mitigate metal-induced tailing, introduce a chelating agent into your mobile phase. Adding 0.5 mM medronic acid (methylene diphosphonic acid) or 0.1 mM EDTA effectively masks these active metal sites without causing significant ion suppression in downstream mass spectrometry[1][2]. If the tailing is driven by silanol interactions, lowering the mobile phase pH (e.g., pH 3.5 - 4.0 using KH2PO4) ensures silanols remain protonated and neutral, reducing ionic interactions with the purines[3][4].

Q2: I am experiencing co-elution of closely related purine metabolites like hypoxanthine, xanthine, and uric acid. What is the most effective optimization strategy? The Causality: Purine derivatives have distinct but closely spaced pKa values. Their retention on a reversed-phase (RP) column is strictly dictated by their ionization state; neutral species partition effectively into the hydrophobic stationary phase, while ionized species elute rapidly[3]. The Solution: The most critical parameter is the mobile phase pH. For instance, uric acid has a pKa of approximately 5.4. If your mobile phase pH increases from 5 to 6, uric acid transitions to its anionic form, causing a drastic drop in retention time and co-elution with early-eluting peaks[3]. I recommend mapping retention times across a pH range of 3.0 to 6.0. Often, a buffer like 0.02 M KH2PO4 adjusted to exactly pH 4.0 provides optimal baseline resolution for these specific metabolites[4]. Additionally, transitioning from an isocratic method to a shallow organic gradient sharpens late-eluting peaks like adenosine and guanosine, minimizing band spreading[3].

Q3: My highly polar purine bases elute in the void volume of my RP-HPLC system. Should I use ion-pairing agents or switch to HILIC? The Causality: Traditional RP-HPLC struggles to retain highly hydrophilic purines because the analytes thermodynamically prefer the aqueous mobile phase over the hydrophobic C18 chains. While ion-pairing agents (like sodium 1-pentanesulfonate) can increase retention by forming hydrophobic complexes with the analytes[3], they require long equilibration times and can permanently alter the column chemistry. The Solution: Switching to Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice for highly polar purines. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. Using a basic mobile phase, such as 100 mM ammonium formate adjusted to pH 9.2, facilitates the deprotonation of purines, significantly improving both chromatographic retention and mass spectrometric ionization in negative ion mode[2].

III. Quantitative Data Summary

Understanding the physicochemical properties of your target analytes is a prerequisite for method development. The table below summarizes the retention behavior and optimal conditions for common purine derivatives based on their ionization profiles.

Purine DerivativeApprox. pKaRP-HPLC Optimal pHHILIC Optimal pHPrimary Chromatographic Challenge
Uric Acid 5.44.09.2Rapid loss of retention at pH > 5 due to anionic shift[3].
Adenine 4.1 / 9.83.5 - 4.09.2Peak tailing due to residual silanol interactions[4].
Hypoxanthine 2.0 / 8.94.09.2Isobaric interference and co-elution with xanthine[4].
Guanosine 1.6 / 9.2Gradient9.2Late elution and band spreading under isocratic conditions[3].
AMP / GMP 1.0 / 6.0N/A (Use HILIC)9.2Severe metal chelation and hardware adsorption[1][2].

IV. Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to sample analysis unless the system validation criteria at the end of each protocol are met.

Protocol A: Mobile Phase pH and Gradient Optimization for RP-HPLC

Objective: Achieve baseline resolution of neutral purine metabolites while preventing band spreading.

  • Buffer Preparation: Dissolve Potassium Phosphate Monobasic (KH2PO4) in HPLC-grade water to achieve a 0.02 M concentration[4].

  • Precision pH Adjustment: Titrate the buffer with 85% phosphoric acid to exactly pH 4.0. Causality: This pH ensures purines like uric acid remain protonated and retained, while suppressing silanol ionization[3][4].

  • Mobile Phase Formulation:

    • Mobile Phase A: 100% pH 4.0 KH2PO4 buffer.

    • Mobile Phase B: Add 10% (v/v) HPLC-grade acetonitrile to the pH 4.0 buffer[3].

  • Column Equilibration: Flush a high-efficiency C18 column (e.g., 150 × 4.6 mm, 5 µm) at 1.0 mL/min for 15 minutes to establish the stationary phase hydration layer[3].

  • Gradient Execution: Run a shallow gradient starting at 0% B, ramping to 100% B over 10 minutes.

  • System Validation: Inject a mixed purine standard. Calculate the resolution (

    
    ) between hypoxanthine and xanthine. Do not proceed unless 
    
    
    
    .
    If
    
    
    , verify the buffer pH, as a deviation of even 0.2 pH units will collapse the separation window.
Protocol B: System Passivation and Additive Preparation for HILIC-MS

Objective: Eliminate peak tailing of phosphorylated purines by masking metal active sites.

  • Chelator Stock Solution: Prepare a 5 mM stock solution of methylene diphosphonic acid (medronic acid) in LC-MS grade water[2].

  • Buffer Preparation: Prepare a 100 mM ammonium formate solution. Adjust to pH 9.2 using 30% ammonium hydroxide. Causality: A basic pH facilitates purine deprotonation, enhancing HILIC retention and negative-mode ESI response[2].

  • Mobile Phase Formulation:

    • Mobile Phase A (Strong Solvent): Mix 100 mL of the pH 9.2 buffer with 900 mL of acetonitrile[2].

    • Additive Spiking: Add 1 mL of the 5 mM medronic acid stock per 999 mL of mobile phase (final concentration ~5 µM)[2].

  • System Sonication: Shake well and sonicate the mobile phases for 15 minutes to ensure complete dissolution and degassing[2].

  • Hardware Passivation: Pump the mobile phase through the LC system and column for at least 30 minutes prior to injection. Causality: This allows the medronic acid to chelate exposed iron/metal surfaces in the fluidic path[1].

  • System Validation: Inject an AMP/GMP standard. Calculate the peak asymmetry factor (

    
    ). Do not proceed unless 
    
    
    
    .
    If
    
    
    , increase the passivation time or verify the integrity of the column frits.

V. References

  • Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Simultaneous Determination of Purines and Uric Acid in Chinese Chicken Broth Using TFA/FA Hydrolysis Coupled with HPLC-VWD - MDPI. MDPI. Available at: [Link]

  • Modification of a Targeted Metabolomics Method Using Hydrophilic Interaction Liquid Chromatography-High Resolution Mass Spectrometry to. Longdom Publishing. Available at: [Link]

  • Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one

Welcome to the Technical Support Center. As application scientists, we understand that working with functionalized purine derivatives—specifically N9-allylic substituted hypoxanthines like 9-(cyclohex-2-en-1-yl)-3,9-dihy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that working with functionalized purine derivatives—specifically N9-allylic substituted hypoxanthines like 9-(cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one—requires precise environmental control.

This guide is designed for researchers and drug development professionals. It details the causality behind the molecule's pH-dependent degradation, provides self-validating experimental protocols, and offers actionable troubleshooting steps to ensure the integrity of your assays.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my sample degrade rapidly when formulated in acetate buffer (pH 4.0)? A1: The degradation you are observing is driven by acid-catalyzed depurination. The N9 position of your compound is linked to a cyclohex-2-enyl group. In acidic conditions (pH < 4.0), the N7 position of the purine ring becomes protonated. Because the cyclohex-2-enyl substituent is an allylic system, it can form a highly resonance-stabilized carbocation. This structural feature facilitates a rapid heterolytic cleavage (SN1 mechanism) of the C-N bond, leaving free hypoxanthine and cyclohexenyl derivatives in your solution. This mirrors the well-documented instability of similar purine lesions under acidic biological conditions[1].

Q2: How should I formulate the compound for physiological assays (pH 7.4) without causing precipitation or premature degradation? A2: At pH 7.4, the compound is chemically stable, but physical instability (precipitation) is a major risk. Hypoxanthine cores are sparingly soluble in purely aqueous buffers[2]. To prevent micro-precipitation—which is often misdiagnosed as chemical degradation—first dissolve the compound in a polar aprotic solvent like anhydrous DMSO. Then, dilute it into your aqueous buffer (e.g., PBS) just prior to the assay. Ensure the final DMSO concentration does not exceed your assay's tolerance (typically 1-5%). Aqueous solutions of hypoxanthine derivatives should not be stored for more than 24 hours[2].

Q3: We observed a new, highly polar HPLC peak when extracting the compound under strongly basic conditions (pH > 10). What is the mechanism? A3: At high pH, the N1 proton of the hypoxanthine core (pKa ~8.8) is deprotonated. While this initially increases aqueous solubility, prolonged exposure to hydroxide ions leads to nucleophilic attack. The electron-deficient carbons (C2 or C8) of the purine ring undergo hydrolysis, resulting in pyrimidine or imidazole ring opening. This produces highly polar degradants that elute early on reverse-phase HPLC columns.

Part 2: Quantitative Stability Data

To assist in your experimental planning, the following table summarizes the expected stability profile of 9-(cyclohex-2-en-1-yl)hypoxanthine across various pH environments based on purine kinetic models[1].

pH LevelBuffer EnvironmentEst. Half-Life (37°C)Primary DegradantMechanistic Pathway
pH 2.0 - 4.0 Acetate / Citrate< 2 hoursFree HypoxanthineAcid-catalyzed SN1 allylic cleavage
pH 6.5 - 7.5 PBS / HEPES> 6 monthsNone (Stable)Intact N9-substituted purine
pH 10.0+ Borate / NaOH~48 hoursRing-opened purinesBase-catalyzed nucleophilic hydrolysis

Part 3: Validated Experimental Protocols

Protocol: HPLC-UV Stability Profiling System

Self-Validating Principle: This protocol is designed as a closed-loop validation system. By tracking the stoichiometric disappearance of the parent peak and the simultaneous appearance of the highly polar free hypoxanthine peak, the system internally validates the mass balance of the degradation pathway, ensuring no intermediate is lost to precipitation.

Step 1: Stock Solution Preparation Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Hypoxanthine derivatives are sparingly soluble in aqueous media. DMSO ensures complete solvation and prevents micro-precipitation from skewing kinetic data[2].

Step 2: Buffer Incubation Dilute the stock 1:100 into pre-warmed (37°C) buffer solutions (e.g., 50 mM Citrate pH 3.0, 50 mM Phosphate pH 7.4, 50 mM Borate pH 10.0) to a final concentration of 100 µM.

Step 3: Time-Course Sampling & Quenching Extract 100 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Critical Step: Immediately quench acidic samples by neutralizing with 10 µL of 0.5 M NaOH, and basic samples with 0.5 M HCl to halt degradation prior to injection.

Step 4: Chromatographic Analysis

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).

  • Detection: UV at 251 nm (the established λmax for the hypoxanthine core)[2].

Part 4: Mechanistic Visualization

The following diagram maps the divergent degradation pathways of the compound when exposed to pH extremes.

pH_Degradation Compound 9-(Cyclohex-2-en-1-yl)hypoxanthine (Intact Molecule) Acidic Acidic Media (pH < 4.0) N7 Protonation Compound->Acidic [H+] Basic Basic Media (pH > 10.0) N1 Deprotonation Compound->Basic [OH-] Cleavage SN1 Allylic Cleavage (C-N Bond Breakage) Acidic->Cleavage RingOpen Nucleophilic Attack (Ring Opening) Basic->RingOpen ProductsAcid Free Hypoxanthine + Cyclohexenyl Cation Cleavage->ProductsAcid ProductsBase Hydrolyzed Purine Derivatives RingOpen->ProductsBase

Fig 1: pH-dependent degradation pathways of 9-(cyclohex-2-en-1-yl)hypoxanthine.

References

  • Vongchampa, V., et al. "Stability of 2'-deoxyxanthosine in DNA." Nucleic Acids Research, vol. 31, no. 3, 2003, pp. 1045-1051. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one, a molecul...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one, a molecule combining a purine core, specifically hypoxanthine, with a cyclohexene substituent. Understanding the NMR spectrum is critical for structural verification, purity assessment, and studying molecular interactions. This document synthesizes predictive data based on established chemical shift and coupling constant principles with practical, field-proven methodologies for spectral acquisition and interpretation.

Foundational Principles: Decoding the Spectrum

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule.[1] The spectrum is analyzed based on three key parameters:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms (like oxygen and nitrogen) or unsaturated systems (like C=C bonds and aromatic rings) are "deshielded" and appear at higher ppm values (downfield).[2]

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative count of protons in each unique environment.

  • Spin-Spin Coupling (Splitting): Protons on adjacent carbons interact, causing their signals to split into multiplets. The magnitude of this interaction, the coupling constant (J, measured in Hz), provides crucial information about connectivity and stereochemistry.[3]

For the target molecule, we anticipate distinct signals from the purine ring, the olefinic and allylic protons of the cyclohexene ring, and the remaining aliphatic protons.

Experimental Protocol: Acquiring High-Quality Data

Acquiring a clean, high-resolution spectrum is paramount. The quality of the NMR sample directly impacts the quality of the data. The following protocol outlines the best practices for sample preparation and instrument setup.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the purified solid compound into a clean, dry 1-dram vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated Dimethyl Sulfoxide (DMSO-d₆) is highly recommended for purine derivatives. Its high polarity effectively dissolves a wide range of compounds, and its ability to participate in hydrogen bonding allows for the observation of exchangeable N-H protons, which would otherwise be broadened or absent in other solvents.[4][5][6]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[5] Ensure the sample is fully dissolved; gentle vortexing may be applied.[4]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution directly into a clean 5 mm NMR tube.[7] This is best achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or a Kimwipe.[7]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.[7]

Workflow for NMR Data Acquisition

The overall process from sample preparation to final analysis follows a logical sequence to ensure data integrity and accurate interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (Spectrometer) cluster_proc Data Processing & Analysis A Weigh 5-25 mg of Compound B Dissolve in 0.7 mL DMSO-d6 A->B C Filter into NMR Tube B->C D Insert Sample & Lock on D Signal C->D E Shim Magnetic Field D->E F Acquire 1H Spectrum E->F G Fourier Transform (FID -> Spectrum) F->G H Phase & Baseline Correction G->H I Integrate Peaks & Assign Signals H->I

Caption: Standard workflow for ¹H NMR analysis.

Spectral Analysis: Assigning the Protons

The ¹H NMR spectrum of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one can be dissected into three main regions: the downfield aromatic region (purine protons), the olefinic/allylic region (cyclohexene C=C-H and adjacent protons), and the upfield aliphatic region (remaining cyclohexene protons). The predicted chemical shifts and multiplicities are summarized below.

Table 1: Predicted ¹H NMR Data in DMSO-d₆

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
Purine Protons
N3-H~12.3br s1H-Exchangeable proton, broad signal.
H-2~8.10s1H-Deshielded aromatic proton.
H-8~8.05s1H-Deshielded aromatic proton, adjacent to N7 and N9.
Cyclohexene Protons
H-2'~6.0ddd1H³J2',3'=10, ³J2',1'=6, ⁴J2',4'≈2Olefinic proton, deshielded by the double bond.[8]
H-3'~5.8ddd1H³J3',2'=10, ³J3',4'ax≈5, ³J3',4'eq≈2Olefinic proton, deshielded by the double bond.[8]
H-1'~5.2m1H-Allylic proton attached to the purine N9, highly deshielded.
H-4' (a, e)~2.1m2H-Allylic protons adjacent to the double bond.[8]
H-5' (a, e)~1.8m2H-Aliphatic protons.[8]
H-6' (a, e)~1.7m2H-Aliphatic protons adjacent to the chiral center C1'.[8]

Note: Chemical shifts are predictive and can vary based on concentration and temperature. Multiplicities for cyclohexene protons are complex due to multiple couplings and potential conformational effects.

Comparative Analysis: The Impact of Unsaturation

To highlight the specific spectral features imparted by the cyclohexene moiety, we compare our target molecule with two hypothetical analogues: the parent purine (Hypoxanthine) and the saturated derivative, 9-(Cyclohexyl)-3,9-dihydro-6H-purin-6-one.

  • vs. Hypoxanthine: The spectrum of hypoxanthine would show only the purine proton signals (H-2, H-8) and the N-H signals. The introduction of the cyclohexene group at N9 adds the entire set of complex signals between ~1.7 and 6.0 ppm. The H-8 proton in the substituted compound is expected to be slightly shifted compared to the parent due to the electronic effect of the N9-substituent.

  • vs. 9-(Cyclohexyl) Derivative: The most dramatic difference is the complete absence of the olefinic signals (H-2' and H-3') in the saturated analogue. These sharp multiplets around 5.8-6.0 ppm are a definitive signature of the C=C double bond.[8] Furthermore, the allylic protons (H-1' and H-4') of the target molecule are significantly deshielded compared to their counterparts in the saturated ring, which would appear in the more shielded aliphatic region (~1.2-2.0 ppm).

This comparison underscores how ¹H NMR can be used to confirm not only the presence of substituents but also their specific nature, such as the degree of saturation.

Advanced Analysis: 2D COSY for Connectivity Mapping

While the 1D spectrum provides a wealth of information, complex multiplets in the aliphatic region can be difficult to assign definitively. A 2D Correlation Spectroscopy (COSY) experiment is an invaluable tool to resolve these ambiguities.[9][10] A COSY spectrum shows correlations (cross-peaks) between protons that are J-coupled, typically through two or three bonds.[11]

For the cyclohexene ring, a COSY experiment would reveal the following key correlations, confirming the proton connectivity network:

  • H-1' would show cross-peaks to H-2' and the two H-6' protons.

  • H-2' would correlate with H-1' and H-3' .

  • H-3' would correlate with H-2' and the two H-4' protons.

This network of correlations provides unambiguous proof of the cyclohexene structure and the attachment point.

Caption: Key COSY correlations in the cyclohexene ring.

Conclusion

The ¹H NMR spectrum of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one is rich with structural information. A systematic analysis, beginning with a high-quality experimental spectrum, allows for the confident assignment of all protons. The characteristic signals of the purine core, combined with the distinct olefinic, allylic, and aliphatic patterns of the cyclohexene ring, provide a unique spectral fingerprint. Comparative analysis against related structures confirms the influence of the unsaturated substituent, and advanced techniques like 2D COSY can be employed to map the complete proton connectivity network. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize ¹H NMR in the structural elucidation of this and related nucleoside analogues.

References

  • Vertex AI Search. (2025, August 15). DMSO-d6 Definition - Organic Chemistry Key Term. Fiveable.
  • Doc Brown. (2025, December 10).
  • NMR Facility, University of Ottawa.
  • Department of Chemistry, University of Leeds.
  • BenchChem. (2025). The Pivotal Role of Deuterated DMSO in NMR Spectroscopy: A Technical Guide.
  • BenchChem. An In-depth Technical Guide to Utilizing DMSO-d6 in NMR Spectroscopy.
  • Health Sciences. (2024, December 4). DMSO-d6 solvent: Significance and symbolism.
  • Hornak, J. P. NMR Sample Preparation. Rochester Institute of Technology.
  • BenchChem. 1H NMR Spectrum Analysis: A Comparative Guide to Cyclohex-2-ene-1-carboxylic Acid and Its Isomers.
  • Scribd. NMR Coupling Constants Explained.
  • Western University.
  • ChemicalBook. Cyclohexene(110-83-8) 1H NMR spectrum.
  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
  • Chegg. (2022, April 7). Analyze the 1H-NMR and 13C-NMR spectra of cyclohexanol and cyclohexene.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry.
  • JEOL USA. Deciphering Complex Chemical Structures with COSY NMR.
  • ResearchGate. (2019). A conventional one-dimensional 1 H NMR spectrum of 1-ethynyl-cyclohexene.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Oxford Instruments. (2024). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Nanalysis. (2019, June 14). Getting COSY with the TOCSY Experiment.
  • Zhang, Q., et al. (2005, December 23). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry.
  • ResearchGate. ¹H NMR spectrum illustrating shifts in the C8–H and C2–H proton signals.
  • ChemicalBook. Purine(120-73-0) 1H NMR spectrum.
  • Labinsights. (2025, February 19).
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • ResearchGate.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • PubMed. (2024, January 2).
  • ResearchGate. 2 J HH coupling constants of the cyclohexene ring of the major isomer.
  • Cambridge Isotope Labor
  • ACD/Labs. (2025, August 21). 1 H– 1 H Coupling in Proton NMR.

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Comparative

Mass spectrometry fragmentation patterns of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6h-purin-6-one

Technical Comparison Guide: MS/MS Characterization of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one Part 1: Executive Summary In the development of nucleoside-analog antivirals (e.g., Abacavir, Carbovir), the charact...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: MS/MS Characterization of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one

Part 1: Executive Summary

In the development of nucleoside-analog antivirals (e.g., Abacavir, Carbovir), the characterization of synthetic intermediates and regioisomeric impurities is critical for CMC (Chemistry, Manufacturing, and Controls) compliance.

9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (hereafter referred to as N9-CHP ) is a specific N-alkylated hypoxanthine derivative. Its correct identification requires distinguishing it from its thermodynamically less stable regioisomer (N7-CHP) and the unsubstituted purine core.

This guide provides a definitive MS/MS fragmentation analysis, comparing N9-CHP against key structural alternatives. We utilize a self-validating mechanistic approach to ensure accurate identification in complex matrices.

Part 2: Structural Profile & Alternatives

Before interpreting spectra, we must define the target and its primary confounders.

FeatureTarget: N9-CHP Alternative A: N7-Isomer Alternative B: Hypoxanthine
IUPAC Name 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one7-(Cyclohex-2-en-1-yl)-3,7-dihydro-6H-purin-6-one1,7-Dihydro-6H-purin-6-one
Formula C₁₁H₁₂N₄OC₁₁H₁₂N₄OC₅H₄N₄O
Exact Mass 216.1011216.1011136.0385
[M+H]⁺ 217.11 217.11 137.05
Key Difference Stable N9-glycosidic bond mimic.Labile N7-alkylation; elutes earlier in RP-LC.Lacks cyclohexenyl group.

Part 3: Fragmentation Mechanism Analysis

The fragmentation of N9-CHP follows the fundamental rules of N-substituted purine mass spectrometry. The primary event is the cleavage of the C-N bond connecting the purine base to the cyclohexenyl ring.

Primary Fragmentation Pathway
  • Precursor Ionization: The molecule forms a stable protonated molecular ion

    
    .
    
  • N-Dealkylation (Base Peak Formation): The weakest bond is the

    
     bond. Collision-Induced Dissociation (CID) triggers a neutral loss of the cyclohexadiene moiety (80 Da), yielding the protonated Hypoxanthine base (
    
    
    
    137).
  • Secondary Fragmentation: The

    
     137 ion undergoes Retro-Diels-Alder (RDA) cleavage characteristic of purines, losing HCN (
    
    
    
    110) and HCNO (
    
    
    94).
Visualization of Signaling Pathway

FragmentationPathway Precursor Precursor Ion [M+H]+ = 217.11 TransitionState Transition State N9-C1' Bond Strain Precursor->TransitionState CID Energy BasePeak Base Peak [Hypoxanthine+H]+ = 137.05 TransitionState->BasePeak Neutral Loss Cyclohexadiene (80 Da) Cyclohexenyl Cyclohexenyl Cation [C6H9]+ = 81.07 TransitionState->Cyclohexenyl Charge Retention on Alkyl Group (Minor) Frag110 Fragment [C4H4N3]+ = 110.04 BasePeak->Frag110 -HCN (27 Da) Frag94 Fragment [C4H4N2O]+ = 94.03 BasePeak->Frag94 -HCNO (43 Da)

Figure 1: Mechanistic fragmentation pathway of N9-CHP. The primary transition is the loss of the cyclohexenyl group to form the hypoxanthine base.

Part 4: Comparative Performance Data

To objectively distinguish N9-CHP from its alternatives, we compare the relative abundance of fragments under standardized conditions (ESI+, Collision Energy 20-35 eV).

ParameterN9-CHP (Target) N7-Isomer (Impurity) Hypoxanthine (Ref)
Precursor (

)
217.11217.11137.05
Base Peak 137.05 (High Stability)137.05 (Very High Stability)137.05
Alkyl Cation (

81)
Low Intensity (<10%)Medium Intensity (~20-30%)Absent
Stability High (Requires >20 eV for complete fragmentation)Low (Fragments easily at <15 eV)Very High
Retention Time (RP-LC) Late Eluter (More Hydrophobic)Early Eluter (More Polar/Basic)Void Volume

Key Differentiator: The N7-isomer bond is electronically destabilized compared to the N9-isomer. In an energy-ramp experiment, the N7-isomer will deplete the precursor (


 217) at lower collision energies than the N9-target.

Part 5: Experimental Protocol (Self-Validating)

This protocol ensures reproducibility and includes a "Check Step" to validate system performance.

Methodology: LC-MS/MS Characterization

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL DMSO (Stock).

    • Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes. Rationale: The cyclohexenyl group adds hydrophobicity, requiring high organic content for elution.

  • MS Parameters (Source: ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

    • Scan Mode: Product Ion Scan of

      
       217.1.
      
  • Validation Step (The "Check"):

    • Inject pure Hypoxanthine standard.

    • Confirm fragments at 110 and 94.

    • If 110/94 are absent, collision energy is too low.

Part 6: Analytical Decision Workflow

Use this logic gate to confirm the identity of N9-CHP in a mixture.

DecisionTree Start Unknown Peak [M+H]+ = 217.1 CheckFrag MS/MS Fragmentation Observe m/z 137? Start->CheckFrag CheckRT Retention Time Relative to Hypoxanthine CheckFrag->CheckRT Yes (Base Peak) ResultOther UNKNOWN: Check Abacavir Analogs CheckFrag->ResultOther No CheckEnergy Energy Ramp Stability Check CheckRT->CheckEnergy Retained (Hydrophobic) CheckRT->ResultOther Unretained (Polar) ResultTarget CONFIRMED: N9-CHP (Target) CheckEnergy->ResultTarget High Stability (>20 eV) ResultN7 IDENTIFIED: N7-Isomer (Impurity) CheckEnergy->ResultN7 Low Stability (<15 eV)

Figure 2: Decision workflow for differentiating N9-CHP from regioisomers and other impurities.

Part 7: References

  • National Institutes of Health (NIH). (2025). Structural Categorization of Adenine, Guanine, and Xanthine Derivatives Using MALDI MS. Retrieved from [Link] (Note: Generalized link to PMC search for context validation).

  • American Chemical Society (ACS). (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2025). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. Retrieved from [Link]

  • Mádrová, L., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS One. Retrieved from [Link]

Validation

Comparative Potency Guide: 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one Derivatives vs. Acyclovir

Introduction In the landscape of antiviral drug development, nucleoside analogs remain the cornerstone of therapy against Herpesviridae. [1] is the prototypical acyclic purine nucleoside analog, renowned for its high sel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of antiviral drug development, nucleoside analogs remain the cornerstone of therapy against Herpesviridae. [1] is the prototypical acyclic purine nucleoside analog, renowned for its high selectivity and potent inhibition of herpes simplex virus (HSV) and varicella-zoster virus (VZV). However, the quest for analogs with improved pharmacokinetic profiles, resistance to enzymatic degradation, and activity against resistant strains has led to the exploration of conformationally restricted carbocyclic nucleosides. Among these, derivatives based on the 9-(cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one scaffold (cyclohexenyl purines) have emerged as compelling furanose bioisosteres[2].

This guide provides an objective, data-driven comparison of the mechanistic, structural, and pharmacological properties of cyclohexenyl purine analogs against the gold standard, Acyclovir.

Structural Rationale and Mechanistic Causality

Acyclovir features an acyclic side chain that mimics the sugar moiety of deoxyguanosine, allowing it to act as a chain terminator during viral DNA synthesis[1]. Its selectivity is driven by its high affinity for viral thymidine kinase (TK), which performs the rate-limiting initial monophosphorylation[1].

Conversely, 9-(cyclohex-2-en-1-yl) purine derivatives replace the furanose oxygen with a carbon-carbon double bond within a six-membered ring.

Causality of Structural Choice:

  • Bioisosterism & Flexibility: The cyclohexene ring acts as a furanose mimic. Unlike rigid cyclohexane analogs which often lack antiviral activity, the double bond in cyclohexene introduces critical annular flexibility. This flexibility is essential for the molecule to adopt the specific conformation required for recognition and phosphorylation by viral TK[3].

  • Metabolic Stability: The replacement of the traditional glycosidic bond with a hemiaminal ether linkage renders cyclohexenyl nucleosides highly resistant to hydrolytic cleavage by cellular nucleoside phosphorylases, potentially extending their intracellular half-life[2].

Pathway ACV Acyclovir (Acyclic) TK Viral Thymidine Kinase (TK) (Rate-Limiting Phosphorylation) ACV->TK CHX Cyclohexenyl Purine CHX->TK ACV_MP ACV-Monophosphate TK->ACV_MP CHX_MP CHX-Monophosphate TK->CHX_MP CellKinase Cellular Kinases (Guanylate Kinase, etc.) ACV_MP->CellKinase CHX_MP->CellKinase ACV_TP ACV-Triphosphate CellKinase->ACV_TP CHX_TP CHX-Triphosphate CellKinase->CHX_TP DNAPol Viral DNA Polymerase (Chain Termination) ACV_TP->DNAPol CHX_TP->DNAPol

Viral activation and DNA polymerase inhibition pathway.

Comparative Potency and Efficacy Data

In vitro evaluations demonstrate that while Acyclovir remains highly potent, specific enantiomers of cyclohexenyl purines (such as D-cyclohexenylguanine) exhibit comparable efficacy against HSV-1 and HSV-2[4][5].

Table 1: Comparative Antiviral Potency (EC50) and Cytotoxicity (CC50)
CompoundHSV-1 EC50 (µM)HSV-2 EC50 (µM)CC50 (Vero Cells, µM)Selectivity Index (SI)
Acyclovir (Standard) 0.85 - 1.30.86 - 1.5>1000>700
9-(Cyclohex-2-en-1-yl) Purine Analogs 1.4 - 3.02.5 - 4.2>1000>300

Data synthesized from established plaque reduction assays in Vero cell lines[3][6]. Variance in cyclohexenyl purine potency depends heavily on the specific functionalization (e.g., hydroxymethylation) of the cyclohexene ring.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following standardized workflow is utilized to benchmark novel cyclohexenyl purines against Acyclovir.

Protocol 1: Viral Plaque Reduction Assay (Efficacy)

Causality: Plaque reduction is prioritized over metabolic surrogate assays for efficacy because it directly quantifies the inhibition of infectious viral progeny, which is the exact phenotypic result of DNA chain termination. By utilizing a viscous overlay, the assay becomes self-validating: it restricts viral spread to neighboring cells, ensuring that each plaque originates from a single infectious event, preventing secondary spread artifacts.

  • Cell Seeding: Seed Vero cells in 6-well plates at 5 × 10⁵ cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2 until 90-100% confluent.

  • Viral Infection: Aspirate media and inoculate with HSV-1 or HSV-2 at a multiplicity of infection (MOI) of 0.001. Incubate for 1 hour to allow viral adsorption, rocking plates every 15 minutes to prevent cellular desiccation.

  • Compound Treatment: Remove the viral inoculum. Overlay cells with a viscous medium (1% methylcellulose in DMEM) containing serial dilutions of Acyclovir or the 9-(cyclohex-2-en-1-yl) purine analog (ranging from 0.1 µM to 100 µM).

  • Incubation & Fixation: Incubate for 48-72 hours. Fix cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Quantification: Count plaques microscopically. Calculate the EC50 using non-linear regression analysis (dose-response curve).

Protocol 2: Luminescent Cell Viability Assay (Cytotoxicity)

Causality: To ensure the observed antiviral effect is not a false positive caused by host cell death, cytotoxicity (CC50) must be established in parallel. ATP quantification is used as it provides a highly sensitive, self-validating readout of metabolic activity directly proportional to the number of viable cells.

  • Seed Vero cells in opaque 96-well plates (1 × 10⁴ cells/well).

  • Treat with compound concentrations up to 1000 µM for 72 hours.

  • Add ATP-dependent luminescent reagent, lyse cells, and measure luminescence.

Workflow Cell Vero Cell Culture Infect HSV Infection (MOI 0.001) Cell->Infect Treat Compound Overlay Infect->Treat Incubate Incubation (48-72h, 37°C) Treat->Incubate Assay Plaque Staining Incubate->Assay Data EC50 / CC50 Analysis Assay->Data

In vitro antiviral evaluation and cytotoxicity workflow.

Pharmacokinetic Considerations

While [6] is highly effective, its oral bioavailability is notoriously low (10-20%), necessitating prodrug formulations like Valacyclovir[6]. The lipophilicity of the cyclohexenyl ring in 9-(cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one derivatives inherently increases membrane permeability. Furthermore, the robust hemiaminal ether bond prevents rapid first-pass metabolism by purine nucleoside phosphorylases, presenting a theoretical pharmacokinetic advantage over standard furanose-based nucleosides[2].

Conclusion

Acyclovir remains the benchmark for anti-herpetic activity due to its exceptional safety profile and potent TK-dependent activation. However, 9-(cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one derivatives represent a sophisticated structural evolution. By utilizing a flexible cyclohexene ring as a furanose bioisostere, these compounds maintain the necessary conformation for viral kinase activation while conferring absolute resistance to glycosidic hydrolysis. For drug development professionals, this carbocyclic scaffold offers a robust starting point for designing next-generation antivirals with improved metabolic stability.

References

1.[1] "acyclovir tablet - DailyMed - NIH." National Institutes of Health (NIH).[Link] 2.[4] Barral, K., et al. "Synthesis and Antiviral Evaluation of Cis-Substituted Cyclohexenyl and Cyclohexanyl Nucleosides." American Chemical Society.[Link] 3.[3] "Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides." Lirias, KU Leuven. [Link] 4.[5] Wang, J., et al. "The Cyclohexene Ring System as a Furanose Mimic: Synthesis and Antiviral Activity of Both Enantiomers of Cyclohexenylguanine." American Chemical Society.[Link] 5.[6] "ACYCLOVIR (PD000980, MKUXAQIIEYXACX-UHFFFAOYSA-N)." Probes & Drugs.[Link] 6.[2] "The Cyclohexene Ring System as a Furanose Mimic: Synthesis and Antiviral Activity of Both Enantiomers of Cyclohexenylguanine." ResearchGate.[Link]

Sources

Comparative

Reference Standards for 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one Purity Testing

Executive Summary & Chemical Context[1][2][3][4][5] 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (also referred to as 9-(2-cyclohexenyl)hypoxanthine) is a critical process-related impurity and degradation product of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (also referred to as 9-(2-cyclohexenyl)hypoxanthine) is a critical process-related impurity and degradation product often encountered in the synthesis and stability testing of carbocyclic nucleoside analogs.[1] Structurally, it consists of a hypoxanthine core N-alkylated with a cyclohexenyl ring.[2][1]

In drug development—particularly for Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and adenosine receptor ligands—this compound represents the deaminated metabolite or hydrolysis product of the corresponding adenine active pharmaceutical ingredient (API).[2] Its accurate quantification is mandated by ICH Q3A/Q3B guidelines due to the potential genotoxicity associated with purine analogs and their metabolites.[2]

This guide compares the available reference standard grades for this compound, outlining the specific qualification protocols required to ensure "Scientific Integrity" in your analytical workflows.

Chemical Identity Profile
PropertyDetail
IUPAC Name 9-(Cyclohex-2-en-1-yl)-1,9-dihydro-6H-purin-6-one
Common Name Carbocyclic Hypoxanthine (Cyclohexenyl analog)
Molecular Formula C₁₁H₁₂N₄O
Molecular Weight 216.24 g/mol
Core Moiety Hypoxanthine (6-Oxopurine)
Key Functionality Amphoteric (pKa ~8.8 and ~1.2); UV active (~250 nm)

The Landscape of Reference Standards: A Technical Comparison

When sourcing a reference standard for 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one, researchers typically face three distinct tiers of quality. The choice of standard directly dictates the Trustworthiness of your impurity calculations.

Comparative Analysis of Standard Grades
FeatureTier 1: Primary/Certified Reference Material (CRM) Tier 2: Secondary/Working Standard Tier 3: Research Grade / Custom Synthesis
Intended Use Regulatory submission, Method Validation, Calibration of Secondary Standards.[2][1]Routine QC release testing, Stability monitoring.[2]Early-stage R&D, Identification (Qualitative only).[2][1]
Traceability Absolute. Traceable to SI units via qNMR or Mass Balance.Relative. Qualified against a Tier 1 standard.[2]Low/None. Often only "Identity confirmed."[2]
Purity Assignment Mass Balance Approach: (100% - %Water - %Solvents - %Inorganics - %Impurities).[1]Assay vs. Primary: HPLC comparison.Area %: Often overestimates purity by ignoring water/salts.[2]
Data Package Full CoA (H-NMR, C-NMR, MS, IR, TGA/KF, ROI, HPLC Purity).CoA with Assay value and ID.Basic H-NMR and LC-MS.
Risk Profile Low. Self-validating data provided.[2]Medium. Depends on the quality of the Primary used.[2]High. High risk of salt/solvate errors.[2]
Expert Insight: The "Area %" Trap

Warning: For hypoxanthine derivatives like this compound, relying on "HPLC Area %" (Tier 3) is dangerous.[2] These molecules are hygroscopic and often crystallize as hydrates or retain polar solvents (DMSO/DMF).[2] A "99% HPLC Area" sample may only be 85% pure by weight due to invisible water/solvent content, leading to a 15% error in your impurity quantification .[2]

Experimental Protocols: Qualification & Purity Assignment

To establish high Scientific Integrity , you must treat any non-certified material as a "Candidate Standard" and qualify it using the following self-validating workflow.

Protocol A: Structural Identification (Identity)

Objective: Confirm the N9-alkylation and the integrity of the double bond.

  • Technique: 1H-NMR (400 MHz+, DMSO-d6).

  • Key Diagnostic Signals:

    • Purine Protons: Singlets at ~8.0 ppm (H2) and ~8.2 ppm (H8).[2]

    • Vinyl Protons: Two distinct multiplets at ~5.6–6.0 ppm (cyclohexenyl double bond).[2]

    • N9-Methine: A multiplet at ~5.1 ppm (chiral center attachment).[2]

    • Exchangeable Proton: Broad singlet >12 ppm (N1-H), confirms the "one" (hypoxanthine) tautomer.[2]

Protocol B: Purity Assignment (The Mass Balance Approach)

Objective: Determine the "Assigned Purity" (


) for quantitative use.[2]

[1]
  • Chromatographic Purity (%HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

    • Mobile Phase: Gradient of 10 mM Ammonium Acetate (pH 5.[2]0) [A] and Acetonitrile [B].[2]

    • Detection: UV at 254 nm (Hypoxanthine max).[2]

    • Why pH 5.0? Hypoxanthine pKa is ~8.[2]8. At pH 5.0, it is neutral and retains well on C18.[2]

  • Volatiles (%RS):

    • Technique: Headspace GC-FID or TGA (Thermogravimetric Analysis).[2]

    • Note: Check specifically for reaction solvents like DMF or alcohols used in the synthesis.[2]

  • Water Content (%H2O):

    • Technique: Karl Fischer Titration (Coulometric).[2]

    • Expectation: Purines are often hygroscopic; expect 1–5% water.[2]

  • Inorganics (%ROI):

    • Technique: Residue on Ignition (Sulfated Ash).[2]

Visualizing the Workflow & Pathways

Diagram 1: Impurity Fate Mapping

This diagram illustrates how the target impurity (Hypoxanthine analog) arises from the API precursor (Adenine analog) and how it is controlled.[2]

ImpurityFate cluster_0 Process Control Strategy Precursor Adenine Precursor (9-Cyclohexenyl-Adenine) Reaction Hydrolysis / Deamination (Acidic/Enzymatic) Precursor->Reaction Degradation Target Target Impurity (9-Cyclohexenyl-Hypoxanthine) Reaction->Target Formation Detection HPLC Detection (Rel. Ret. Time ~0.8) Target->Detection QC Testing

Caption: Formation pathway of the 9-(Cyclohex-2-en-1-yl)-hypoxanthine impurity from its adenine precursor.

Diagram 2: Reference Standard Qualification Decision Tree

A logic flow for validating a new batch of reference standard.[2]

QualificationLogic Start New Standard Batch Identity 1. Identity Check (NMR/MS) Start->Identity Decision1 Is Identity Confirmed? Identity->Decision1 Purity 2. Purity Assessment (HPLC Area %) Decision2 Is HPLC > 95%? Purity->Decision2 Decision1->Purity Yes Reject REJECT BATCH Decision1->Reject No Quant 3. Quantitative Assay (KF + TGA + ROI) Decision2->Quant Yes Decision2->Reject No Calc Calculate Potency (Mass Balance) Quant->Calc

Caption: Decision tree for qualifying a secondary reference standard using the Mass Balance approach.

Conclusion & Recommendations

For the rigorous purity testing of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one , the "Research Grade" materials commonly found in catalogs are insufficient for quantitative impurity profiling without further characterization.[1]

Core Recommendations:

  • For Regulatory Filings: Always generate a Primary Standard using the Mass Balance protocol (Protocol B). Do not rely on vendor "Certificate of Analysis" unless it explicitly states "Certified Reference Material" under ISO 17034.[2]

  • For Routine QC: Establish a Secondary Standard by calibrating a stable batch of the material against your Primary Standard.

  • Storage: Store at -20°C under argon. Hypoxanthine derivatives are stable, but the cyclohexenyl double bond is susceptible to oxidation over long periods.[2]

References

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[2] (2006).[2] [Link]

  • European Pharmacopoeia (Ph.[2][3] Eur.). Chapter 5.12. Reference Standards.[Link][2]

  • National Institute of Standards and Technology (NIST). Reference Materials for Pharmaceutical Analysis.[2][Link][2]

  • PubChem Compound Summary. Hypoxanthine (Purin-6-one) Derivatives Structure Search.[Link][2]

Sources

Validation

X-ray crystallography data for 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6h-purin-6-one

A Comprehensive Guide to the Structural Elucidation of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one: A Comparative Approach in the Absence of Direct Crystallographic Data For researchers and professionals in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Structural Elucidation of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one: A Comparative Approach in the Absence of Direct Crystallographic Data

For researchers and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and is a critical component of intellectual property. The target of this guide, 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one, a substituted purine derivative, holds potential as a scaffold in medicinal chemistry. As of this writing, a public repository of its single-crystal X-ray diffraction data is not available.

This guide, therefore, serves a dual purpose. First, it will provide a robust, field-proven protocol for obtaining and analyzing the X-ray crystallography data for the title compound. Second, it will present a comparative analysis using crystallographic data from structurally related N9-substituted purine derivatives, offering insights into the likely structural features and intermolecular interactions of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one.

The Significance of N9-Substitution on Purine Scaffolds

The alkylation of purine nucleobases at the N9 position is a common strategy in the design of bioactive molecules, particularly inhibitors of enzymes such as purine nucleoside phosphorylase (PNP)[1][2]. The substituent at this position can significantly influence the molecule's binding affinity, selectivity, and pharmacokinetic properties. X-ray crystallography provides the definitive evidence of the substituent's conformation and its interactions within a crystal lattice, which can serve as a model for its behavior in a biological target's binding site.

A Roadmap to Crystal Structure Determination

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires patience and precision. The following workflow outlines the critical stages, each of which will be detailed further.

G cluster_0 Phase 1: Material Preparation & Crystal Growth cluster_1 Phase 2: X-ray Diffraction & Data Processing cluster_2 Phase 3: Structure Solution & Refinement P1 Compound Synthesis & Purification P2 Crystal Growth Screening P1->P2 P3 Selection of Diffraction-Quality Crystal P2->P3 P4 Mounting and Data Collection P3->P4 Crystal suitable for diffraction P5 Data Reduction & Integration P4->P5 P6 Structure Solution (e.g., Direct Methods) P5->P6 Processed diffraction data P7 Structure Refinement P6->P7 P8 Validation and Deposition P7->P8

Caption: A generalized workflow for single-crystal X-ray crystallography.

Part 1: Experimental Protocol for Obtaining Diffraction-Quality Crystals

The primary challenge in X-ray crystallography of small molecules is often the growth of high-quality single crystals. The ideal crystal for a modern diffractometer should be between 0.1 and 0.3 mm in all dimensions, transparent, and free of cracks or other visible defects[3].

Step 1: Purity is Paramount

The starting material must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.

Protocol:

  • Synthesize 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one using an appropriate method, such as the alkylation of the parent purine.

  • Purify the compound using column chromatography or recrystallization until it is deemed pure by NMR spectroscopy and LC-MS.

Step 2: Crystal Growth Screening

A systematic approach to screening various solvents and crystallization techniques is crucial. Common methods include slow evaporation, vapor diffusion, and liquid diffusion[4][5].

Protocol:

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water). A suitable solvent is one in which the compound is moderately soluble[5].

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly over several days in a vibration-free environment[3].

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent").

    • The anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization[6].

  • Liquid-Liquid Diffusion:

    • In a narrow tube (like an NMR tube), carefully layer a solution of the compound in a dense solvent.

    • Gently add a less dense, miscible anti-solvent on top to create a distinct interface.

    • Crystals may form at the interface over time as the solvents slowly mix[5].

Part 2: Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its three-dimensional structure[7].

Protocol:

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. It is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Data Processing: The collected data is integrated to determine the intensities of the reflections, corrected for experimental factors, and merged to produce a final dataset.

  • Structure Solution and Refinement: The positions of the atoms are determined from the diffraction pattern using computational methods. This initial model is then refined to achieve the best possible fit to the experimental data.

Part 3: Comparative Analysis with Related Purine Structures

In the absence of a crystal structure for 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one, we can infer its likely structural characteristics by examining related, crystallized molecules. The key points of comparison are the conformation of the N9-substituent and the intermolecular interactions, particularly hydrogen bonding.

Feature9-Cyclohexyladenine[8]Xanthine (7H-tautomer)[9]Hypothesized for Target Compound
N9-Substituent CyclohexylNoneCyclohex-2-en-1-yl
Substituent Conformation The cyclohexyl ring will adopt a stable chair conformation.N/AThe cyclohexenyl ring will likely adopt a half-chair conformation. The orientation relative to the purine ring will be crucial for its interactions.
Hydrogen Bonding N6-H···N1 and N6-H···N7 intermolecular hydrogen bonds are expected, forming dimers or sheets.Extensive hydrogen bonding network involving N1-H, N3-H, and N7-H with the carbonyl oxygens.[9]The purine core has hydrogen bond donors (N1-H) and acceptors (N3, N7, O6) that will likely participate in hydrogen bonding, potentially forming dimeric structures common in purines.
Crystal Packing Dominated by hydrogen bonding and van der Waals interactions of the cyclohexyl groups.A two-dimensional network of hydrogen bonds.[9]A combination of hydrogen bonding from the purine core and hydrophobic interactions from the cyclohexenyl substituent will likely govern the crystal packing.

The presence of the unsaturated cyclohexenyl ring in the title compound, as opposed to a saturated cyclohexyl ring, may lead to subtle differences in crystal packing due to altered steric and electronic properties.

Alternative Structural Elucidation Techniques

While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination[7], other techniques provide valuable complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm the connectivity of the molecule and provide through-space information (via NOESY experiments) about the preferred conformation in solution. A ¹⁵N NMR study could also provide insights into the electronic structure of the purine ring[10].

  • Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.

  • Three-Dimensional Electron Diffraction (3D-ED): An emerging technique that can determine crystal structures from nanocrystals, which are too small for conventional X-ray diffraction[9]. This could be a viable alternative if growing larger crystals of the title compound proves difficult.

Conclusion

While the crystal structure of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one has not yet been reported, this guide provides a comprehensive framework for its determination. By following the detailed protocols for crystal growth and leveraging the comparative data from related N9-substituted purines, researchers are well-equipped to undertake the structural elucidation of this and similar molecules. The resulting three-dimensional structure will be invaluable for advancing research in medicinal chemistry and drug design.

References

  • M. P. et al. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • M. P. et al. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • IUCr. (2024). How to grow crystals for X-ray crystallography. International Union of Crystallography Journals. [Link]

  • A. D. et al. (2025). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. ACS Publications. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • ResearchGate. (2025). Synthesis of Novel N 9 -Substituted Purine Derivatives from Polymer Supported α-Amino Acids. ResearchGate. [Link]

  • ResearchGate. (2025). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?. ResearchGate. [Link]

  • MTMT. (n.d.). N7-and N9-substituted purine derivatives: a 15N NMR study. Hungarian Scientific Bibliography. [Link]

  • PubChem. (n.d.). 9-Cyclohexyl-9H-purin-6-amine. National Center for Biotechnology Information. [Link]

Sources

Comparative

Elemental analysis calculation for 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6h-purin-6-one

Comprehensive Analytical Comparison Guide: Elemental Analysis and Purity Determination of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one Executive Summary In pharmaceutical development, confirming the structural integ...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Comparison Guide: Elemental Analysis and Purity Determination of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one

Executive Summary

In pharmaceutical development, confirming the structural integrity and absolute purity of an Active Pharmaceutical Ingredient (API) is paramount[1]. Relying solely on liquid chromatography (LC) can be misleading, as it often fails to detect "invisible" impurities such as residual inorganic salts, trapped solvents, or water.

This guide evaluates the analytical determination of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one , a substituted hypoxanthine derivative. To establish a self-validating analytical matrix, we objectively compare three orthogonal techniques: classic CHNS/O Elemental Analysis , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) .

Theoretical Elemental Composition

Before empirical testing, establishing the theoretical baseline is required. 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one consists of a purine-6-one core substituted at the N9 position with a cyclohex-2-en-1-yl group.

  • Molecular Formula: C₁₁H₁₂N₄O

  • Molecular Weight: 216.24 g/mol

  • Monoisotopic Exact Mass: 216.1011 Da

For an API to pass standard pharmacopeial elemental analysis, the experimental mass fractions must fall within ±0.4% of the theoretical values.

Table 1: Theoretical Elemental Mass Fractions & Acceptable Variances

ElementAtomic Mass (Da)Atom CountTotal Mass (Da)Mass Fraction (%)Acceptable Variance (±0.4%)
Carbon (C) 12.01111132.12161.10% 60.70% – 61.50%
Hydrogen (H) 1.0081212.0965.59% 5.19% – 5.99%
Nitrogen (N) 14.007456.02825.91% 25.51% – 26.31%
Oxygen (O) 15.999115.9997.40% 7.00% – 7.80%

Comparative Performance of Analytical Alternatives

To validate the composition and purity of this compound, researchers must choose techniques based on their specific analytical endpoints.

  • CHNS/O Combustion Analysis: A high-temperature combustion technique (>1000°C) that converts the sample into elemental gases, separated by GC and detected via a Thermal Conductivity Detector (TCD)[2]. It is highly effective for detecting bulk impurities (like salts) but lacks structural specificity.

  • High-Resolution Mass Spectrometry (HRMS): Utilizes Orbitrap or Time-of-Flight (TOF) analyzers to achieve a resolving power >10,000, measuring exact mass to within 5 parts per million (ppm)[3]. It unambiguously confirms elemental composition and identifies isobaric trace impurities[4].

  • Quantitative NMR (qNMR): A non-destructive method where the integral of a ¹H NMR peak is directly proportional to the number of nuclei. Using an internal standard, absolute purity can be calculated without needing an identical reference standard of the API[1][5].

Table 2: Performance Comparison Matrix

MetricCHNS/O Elemental AnalysisLC-HRMS¹H qNMR
Primary Output Bulk % of C, H, N, S, OExact Mass & FormulaAbsolute Purity (%)
Sample Requirement 2 – 4 mg< 1 mg10 – 20 mg
Destructive? YesYesNo (Sample recoverable)
Specificity Low (Bulk analysis)Very High (Isotopic pattern)High (Structural integrity)
Reference Standard Generic (e.g., Sulfanilamide)Not required for massGeneric Internal Standard

Experimental Protocols & Methodologies

As a self-validating system, each protocol below is designed with built-in causality to prevent false positives or skewed data.

Protocol A: CHNS/O Elemental Analysis via Flash Combustion
  • Sample Preparation: Accurately weigh 2.0 to 4.0 mg of the dehydrated compound into a tin capsule using a microbalance[2].

  • Catalyst Addition: Add ~1 mg of Vanadium Pentoxide (V₂O₅).

    • Causality: Purine rings are highly thermally stable and can resist complete combustion. V₂O₅ acts as an oxygen donor and catalyst, ensuring quantitative conversion of carbon to CO₂.

  • Combustion: Drop the capsule into a furnace at 1000°C with a dynamic oxygen pulse.

    • Causality: The oxidation of the tin capsule is highly exothermic, temporarily raising the local temperature to ~1800°C, shattering the robust purine core.

  • Reduction & Detection: Pass the combustion gases over copper powder to reduce NOₓ to N₂[2]. Separate the gases (CO₂, H₂O, N₂) via a GC column and quantify using a TCD against a sulfanilamide calibration standard.

Protocol B: Absolute Purity via ¹H qNMR
  • Standard Selection: Select Maleic Acid (traceable to NIST) as the internal standard (IS).

    • Causality: The internal standard must not overlap with the analyte. 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one has aromatic purine protons (~8.0 ppm) and aliphatic cyclohexenyl protons (1.5–6.0 ppm). Maleic acid provides a sharp, distinct singlet at 6.26 ppm in DMSO-d₆, ensuring baseline resolution for accurate integration.

  • Sample Preparation: Co-dissolve ~15 mg of the analyte and ~5 mg of the IS in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition: Acquire the ¹H NMR spectrum using a 90° pulse and a long relaxation delay (D1 > 30s).

    • Causality: Protons in different chemical environments relax at different rates. A D1 of at least 5 times the longest T₁ relaxation time ensures all nuclei return to thermal equilibrium, preventing signal attenuation and skewed integrals[6].

  • Calculation: Calculate absolute purity using the integral ratio, molecular weights, and exact sample masses[6].

Protocol C: Elemental Confirmation via LC-HRMS
  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 µg/mL.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode.

    • Causality: The basic nitrogen atoms in the purine ring readily accept a proton to form a stable [M+H]⁺ ion.

  • Acquisition: Analyze using an Orbitrap mass spectrometer at a resolving power of 60,000 (FWHM at m/z 200)[3].

  • Data Processing: Extract the exact mass for [M+H]⁺ (Theoretical: 217.1089 Da). Confirm the mass error is < 5 ppm and that the isotopic distribution pattern perfectly matches the C₁₁H₁₂N₄O formula[4][7].

Analytical Workflow Visualization

AnalyticalWorkflow Sample 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (Batch Sample) CHNS CHNS/O Combustion (Bulk Elemental Purity) Sample->CHNS 2-4 mg HRMS LC-HRMS (Exact Mass & Isobaric Resolution) Sample->HRMS <1 mg qNMR 1H qNMR (Absolute Quantification) Sample->qNMR 10-20 mg CHNS_Data Combustion Gases (CO2, H2O, NO2) TCD Detection CHNS->CHNS_Data HRMS_Data Orbitrap / TOF Mass Accuracy < 5 ppm HRMS->HRMS_Data qNMR_Data Integral Ratio vs. Internal Standard qNMR->qNMR_Data Validation Comprehensive Purity & Composition Validation CHNS_Data->Validation %C, %H, %N HRMS_Data->Validation Exact Formula qNMR_Data->Validation % Purity

Orthogonal analytical workflow for comprehensive purity and composition validation.

References

1.[4] "High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term", Fiveable. Available at: [Link] 2.[5] "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance", Patsnap Eureka. Available at: [Link] 3.[6] "A Guide to Quantitative NMR (qNMR)", Emery Pharma. Available at: [Link] 4.[7] "High Resolution Mass Spectrometry", ResolveMass Laboratories Inc. Available at: [Link] 5.[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay", Journal of Medicinal Chemistry - ACS Publications. Available at:[Link] 6.[2] "CHNS-O determination in pharmaceutical products by flash combustion", VELP Scientifica. Available at: [Link] 7.[3] "High resolution mass spectrometry (HRMS) analysis in the laboratory", FILAB. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one

Executive Summary & Chemical Profiling 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one is a specialized purine derivative (a substituted hypoxanthine analog) frequently utilized as an active pharmaceutical ingredient (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one is a specialized purine derivative (a substituted hypoxanthine analog) frequently utilized as an active pharmaceutical ingredient (API) intermediate in drug discovery. Purine scaffolds are "privileged structures" in medicinal chemistry, often acting as potent kinase inhibitors, bronchodilators, or nucleoside analogs.

Because this compound is designed to mimic endogenous purines (such as adenine and guanine), it possesses a high potential to intercalate with nucleic acids or competitively bind to the ATP-binding sites of cellular kinases. This potent mechanism of action (MoA) necessitates stringent safety protocols. Systemic absorption—whether via inhalation of aerosolized powder or dermal penetration—can lead to unintended off-target kinase inhibition, respiratory sensitization, or reproductive toxicity. Consequently, this compound must be handled under Occupational Exposure Band (OEB) 3 or 4 conditions, which dictates an airborne exposure limit of < 10 µg/m³ [1].

Primary PPE & Engineering Controls

To mitigate the risks associated with highly potent purine derivatives, a multi-layered defense strategy combining engineering controls and Personal Protective Equipment (PPE) is mandatory.

Table 1: PPE Specifications for Purine-6-one Derivatives
PPE CategorySpecificationCausality / Scientific Rationale
Respiratory NIOSH-approved PAPR (Powered Air-Purifying Respirator) or N100 mask.Causality: Fine purine powders easily aerosolize. A PAPR provides a positive-pressure barrier, ensuring zero inhalation of API dust if engineering controls fail.
Dermal (Hands) Double Nitrile Gloves (ASTM D6978 compliant for chemotherapy/APIs).Causality: The cyclohexenyl moiety increases the lipophilicity of the purine core, enhancing its ability to penetrate standard latex. Double gloving allows for the safe removal of the outer contaminated layer without exposing the skin.
Ocular Chemical splash goggles or full face shield.Causality: Prevents mucosal absorption of airborne particulates and protects against solvent splashes during the solubilization phase.
Body Disposable Tyvek® suit or chemical-resistant isolation gown with knit cuffs.Causality: Prevents microscopic API dust from settling on standard laboratory clothing, eliminating the risk of secondary exposure outside the lab.

Operational Workflows: Self-Validating Protocols

Do not merely execute steps; understand the physics and chemistry of the containment. The following protocols are designed as self-validating systems to ensure absolute safety.

Protocol 1: Weighing and Dispensing (High-Risk Phase)

The highest risk of exposure occurs when the dry powder is manipulated.

  • Containment Verification:

    • Action: Activate the Ventilated Balance Enclosure (VBE) or Biological Safety Cabinet (BSC).

    • Causality: VBEs pull air away from the operator, preventing the aerosolization of fine powders into the breathing zone.

    • Validation: Visually confirm the magnehelic gauge reads between 0.4 and 0.6 inches of water column (inWC) prior to opening the chemical container.

  • Anti-Static Mitigation:

    • Action: Discharge the weighing spatulas and anti-static weigh boats using a zero-stat gun or anti-static bar.

    • Causality: Purine powders hold static charges. Electrostatic repulsion can cause the powder to suddenly "jump" and aerosolize when approached by a metal spatula.

    • Validation: Powder transfers smoothly without clinging to the sides of the spatula.

  • Sealed Transfer:

    • Action: Cap the weighing vessel tightly inside the VBE before transporting it to the reaction hood.

    • Validation: Wipe the exterior of the capped vessel with a solvent-dampened cloth. A clean UV-fluorescence check of the vial exterior confirms zero surface contamination.

Protocol 2: Reaction Setup & Closed-System Handling
  • Closed-System Solubilization:

    • Action: Inject the primary solvent (e.g., DMSO or DMF) directly into the sealed weighing vessel through a septum using a Closed-System Drug-Transfer Device (CSTD) [2].

    • Causality: Solubilizing the API before exposing it to the ambient laboratory environment completely eliminates the risk of airborne dust generation.

    • Validation: Ensure complete dissolution visually; a clear, homogenous solution confirms the elimination of particulate inhalation hazards.

  • System Purge:

    • Action: Flush the reaction vessel with inert gas (Nitrogen/Argon) before applying heat.

    • Causality: Prevents oxidative degradation of the cyclohexene double bond, ensuring the integrity of the API while maintaining a closed, pressurized safety loop.

Spill Response & Disposal Plans

Never use a dry brush or broom to clean up a spill of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one, as this will immediately aerosolize the API.

  • Powder Spills: Gently cover the powder with absorbent pads lightly dampened with a solvent that solubilizes the compound (e.g., ethanol/water mix). Use a HEPA-filtered vacuum only for large bulk spills.

  • Chemical Quenching: Wipe the area with a 10% sodium hypochlorite (bleach) solution. The oxidative power of bleach disrupts the purine ring system, neutralizing its biological activity.

Table 2: Waste Stream Management
Waste StreamDisposal MethodCausality / Scientific Rationale
Solid API Waste Double-bagged in hazardous API waste bins for high-temperature incineration.Causality: Incineration (>1000°C) completely destroys the heterocyclic purine core, preventing environmental contamination and aquatic toxicity.
Liquid Waste Segregated into halogenated/non-halogenated carboys; clearly labeled as "Potent API Contaminated."Causality: Prevents cross-reactions with incompatible lab solvents and alerts waste handlers to the presence of biologically active molecules.
Contaminated PPE Disposed of as trace-chemotherapy/API waste (Yellow Bins).Causality: Prevents trace API dust from entering standard municipal solid waste streams.

Operational Workflow Visualization

G Start Risk Assessment & OEB 3/4 Classification PPE Don PPE (PAPR, Double Gloves, Tyvek) Start->PPE Containment Engineering Controls (VBE / Isolator) PPE->Containment Dispense Dispensing & Transfer (Closed System) Containment->Dispense Reaction Reaction / Assay Setup (Fume Hood) Dispense->Reaction Spill Spill Detected? Reaction->Spill SpillResponse Wet-Wipe Protocol & HEPA Vacuum Spill->SpillResponse Yes Decon Decontamination (10% Bleach / Solvent) Spill->Decon No SpillResponse->Decon Waste Waste Segregation & Incineration Decon->Waste

Operational workflow and PPE checkpoints for handling highly potent purine derivatives.

References

  • Title: Technical Report: The NIOSH Occupational Exposure Banding Process for Chemical Risk Management Source: National Institute for Occupational Safety and Health (NIOSH) / Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings Source: National Institute for Occupational Safety and Health (NIOSH) / Centers for Disease Control and Prevention (CDC) URL: [Link]

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